ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl 5-amino-1-pyridin-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTKQJLYDVZTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353466 | |
| Record name | ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69722-29-8 | |
| Record name | ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the reaction pathways, experimental protocols, and quantitative data associated with its preparation.
Core Synthesis Pathway
The principal synthetic route to this compound involves the condensation reaction between 2-hydrazinopyridine and ethyl (ethoxymethylene)cyanoacetate. This reaction proceeds via a cyclization mechanism to form the pyrazole ring system.
Reaction Scheme
In-depth Technical Guide: Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
CAS Number: 69722-29-8
This technical guide provides a comprehensive overview of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, synthesis protocols, and potential biological significance.
Physicochemical Properties
This compound is a stable, solid organic compound. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 69722-29-8 | [1] |
| Molecular Formula | C₁₁H₁₂N₄O₂ | [1] |
| Molecular Weight | 232.24 g/mol | [1] |
| Melting Point | 92-93 °C | [2] |
| Appearance | Colorless crystals | [3] |
Synthesis
The synthesis of this compound is typically achieved through the condensation of ethyl (ethoxymethylene)cyanoacetate and 2-hydrazinopyridine. Two common experimental protocols are outlined below.
Experimental Protocol 1: Synthesis in Ethanol
This protocol involves the reaction in absolute ethanol, yielding a solid product upon cooling.
Materials:
-
Ethyl(ethoxymethylene)cyanoacetate (19.5 g)
-
2-Hydrazinopyridine (12.5 g)
-
Absolute Ethanol (100 mL)
Procedure:
-
Dissolve 12.5 g of 2-hydrazinopyridine in 100 mL of absolute ethanol in a suitable reaction vessel.
-
Add 19.5 g of ethyl(ethoxymethylene)cyanoacetate to the solution in one portion.
-
Heat the reaction mixture at reflux for 2.5 hours.[2]
-
Cool the reaction mixture to allow for the precipitation of the solid product.
-
Collect the solid by filtration and wash with absolute ethanol.[2]
-
Air-dry the product. The expected yield is approximately 22.6 g.[2]
Experimental Protocol 2: Synthesis in Acetic Acid and Water
This alternative protocol utilizes a mixture of acetic acid and water as the solvent.
Materials:
-
2-Hydrazinopyridine (21.83 g)
-
Ethyl (ethoxymethylene)cyanoacetate (38.2 g)
-
Acetic Acid (150 mL)
-
Water (50 mL)
Procedure:
-
Prepare a solution of 21.83 g of 2-hydrazinopyridine and 38.2 g of ethyl (ethoxymethylene)cyanoacetate in a mixture of 150 mL of acetic acid and 50 mL of water.
-
Heat the solution on a steam bath for approximately 16 hours.[4]
-
Further workup and purification steps (not detailed in the source) would be required to isolate the final product.
Synthesis Workflow
The following diagram illustrates the general synthesis workflow for this compound.
Spectroscopic and Structural Data
Crystal Structure
The crystal structure of this compound has been reported.[3] The compound crystallizes in the monoclinic space group Cc. The crystal structure analysis provides precise bond lengths and angles, confirming the molecular geometry. This information is critical for computational modeling and structure-activity relationship (SAR) studies.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited in the public domain, the pyrazole scaffold is a well-established pharmacophore with a wide range of biological activities.
Notably, this compound is considered an important intermediate in the synthesis of pyrazolobenzotriazinone derivatives that act as cyclooxygenase (COX) inhibitors.[3] COX enzymes are key in the biosynthesis of prostaglandins, which are mediators of inflammation. Inhibition of COX is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).
The general structure of many COX inhibitors includes a central heterocyclic ring system, and pyrazoles have been successfully incorporated into potent and selective COX-2 inhibitors. The structural features of this compound make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives.
Signaling Pathway Context: Cyclooxygenase (COX) Inhibition
The potential role of derivatives of this compound as COX inhibitors places them within the arachidonic acid signaling pathway. A simplified diagram of this pathway is presented below.
References
ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate molecular structure
An In-depth Technical Guide to Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of this compound, a heterocyclic compound of interest in medicinal chemistry.
Molecular Structure and Identifiers
This compound is a pyrazole derivative characterized by a pyridin-2-yl substituent at the N1 position of the pyrazole ring, an amino group at C5, and an ethyl carboxylate group at C4.
Caption: 2D Molecular Structure Diagram.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 69722-29-8[1] |
| Molecular Formula | C₁₁H₁₂N₄O₂[1] |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=CC=N2)N[1] |
| InChI | InChI=1S/C11H12N4O2/c1-2-17-11(16)8-7-14-15(10(8)12)9-5-3-4-6-13-9/h3-7H,2,12H2,1H3[1] |
| InChIKey | UPTKQJLYDVZTKJ-UHFFFAOYSA-N[1] |
Physicochemical and Crystallographic Data
This section summarizes the key physical, chemical, and crystallographic properties of the title compound.
| Property | Value |
| Molecular Weight | 232.24 g/mol [1] |
| Melting Point | 92-93 °C[2] |
| Appearance | Colorless block crystals[3] |
| Crystal System | Monoclinic[3] |
| Space Group | Cc[3] |
| Unit Cell Dimensions | a = 16.146(5) Å, b = 14.653(4) Å, c = 14.621(4) Å, β = 106.052(8)°[3] |
| Volume | 3324.3(16) ų[3] |
Experimental Protocols: Synthesis
A common and effective method for the synthesis of this compound involves the condensation reaction between 2-hydrazinopyridine and ethyl(ethoxymethylene)cyanoacetate.[2]
Protocol:
-
A solution of 2-hydrazinopyridine (12.5 g) is prepared in absolute ethanol (100 mL).
-
To this solution, ethyl(ethoxymethylene)cyanoacetate (19.5 g) is added in a single portion.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2.5 hours.
-
After the reflux period, the mixture is cooled, allowing a solid product to form.
-
The resulting solid is collected by filtration.
-
The collected product is washed with absolute ethanol and subsequently air-dried.
This procedure yields the desired product, which can be further purified if necessary.[2]
Caption: Synthesis Workflow Diagram.
Biological Significance and Potential Applications
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Notably, it is a precursor for pyrazolobenzotriazinone derivatives, which have been investigated as inhibitors of cyclooxygenase (COX) enzymes.[3]
COX enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the production of these pro-inflammatory prostaglandins is reduced.
Caption: Simplified COX Inhibition Pathway.
References
ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate IUPAC name
An In-depth Technical Guide to Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its pyrazole core, substituted with a pyridine ring, makes it a valuable scaffold and a key intermediate in the synthesis of various biologically active molecules. This document provides a comprehensive overview of its chemical identity, synthesis protocols, structural characteristics, and its role as a precursor to potent therapeutic agents, particularly cyclooxygenase (COX) inhibitors. Detailed experimental procedures and quantitative data are presented to support further research and development efforts.
Chemical Identity and Properties
The compound is formally identified by its IUPAC name, ethyl 5-amino-1-pyridin-2-ylpyrazole-4-carboxylate.[1] It is classified as a pyrazolopyridine.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | ethyl 5-amino-1-pyridin-2-ylpyrazole-4-carboxylate | PubChem[1] |
| Molecular Formula | C₁₁H₁₂N₄O₂ | PubChem[1] |
| Molecular Weight | 232.24 g/mol | PubChem |
| CAS Number | 69722-29-8 | PubChem[1] |
| Appearance | Colorless crystals | ResearchGate[2] |
| Melting Point | 92-93 °C | PrepChem[3] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | CHIRALEN |
Synthesis Protocols
The synthesis of this compound is typically achieved through a condensation reaction between a hydrazine derivative and a cyanoacetate derivative. Below are detailed experimental protocols based on established literature.
Protocol 1: Synthesis in Ethanol
This procedure involves the reaction of 2-hydrazinopyridine with ethyl(ethoxymethylene)cyanoacetate in absolute ethanol.[3]
Experimental Procedure:
-
Dissolve 12.5 g of 2-hydrazinopyridine in 100 mL of absolute ethanol in a suitable reaction vessel.
-
Add 19.5 g of ethyl(ethoxymethylene)cyanoacetate to the solution in one portion.
-
Heat the reaction mixture at reflux for 2.5 hours.
-
After the reflux period, cool the mixture. A solid product will form.
-
Collect the solid by filtration.
-
Wash the collected solid with absolute ethanol.
-
Air-dry the final product.
-
Yield: 22.6 g.[3]
-
Melting Point: 92-93 °C.[3]
Protocol 2: Synthesis in Acetic Acid
An alternative method utilizes acetic acid as the solvent, which can influence the reaction rate and yield.[4]
Experimental Procedure:
-
Prepare a solution of 21.83 g of 2-hydrazinopyridine and 38.2 g of ethyl (ethoxymethylene)cyanoacetate in a mixture of 150 mL of acetic acid and 50 mL of water.
-
Heat the solution on a steam bath for approximately 16 hours.
-
(Work-up procedure following the heating step would typically involve cooling, precipitation, and filtration, though not detailed in the source).
Synthesis Workflow Diagram
The general workflow for the synthesis can be visualized as follows:
Caption: General synthesis workflow for the target compound.
Structural Characterization
The molecular structure of the title compound has been confirmed by single-crystal X-ray diffraction.
Crystallographic Data: The crystal structure analysis reveals important details about the molecule's conformation. All hydrogen atoms were identified, and C-H hydrogen atoms were placed on calculated positions for refinement.[2] The analysis confirms the connectivity and stereochemistry as depicted in the compound's name.
Table 2: Selected Crystal Structure Parameters
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₁₂N₄O₂ | ResearchGate[2] |
| Refinement Model | Refined using SHELXL program | ResearchGate[2] |
| H-atom treatment | Riding model used for C-H atoms | ResearchGate[2] |
Biological Significance and Applications
While the title compound itself may not be the final active pharmaceutical ingredient, it is a crucial intermediate in the synthesis of pyrazolobenzotriazinone derivatives.[2] These derivatives are noted for their activity as COX inhibitors.
Role as a COX Inhibitor Precursor
Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. By serving as a building block for molecules that inhibit these enzymes, this compound plays a vital role in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Many compounds containing a pyrazole scaffold possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7]
Prostaglandin Synthesis Pathway
The diagram below illustrates the signaling pathway inhibited by COX inhibitors derived from this pyrazole intermediate.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Conclusion
This compound is a synthetically accessible and highly valuable intermediate for drug discovery. Its established synthesis routes and well-characterized structure provide a solid foundation for its use in constructing more complex molecules, particularly those targeting the cyclooxygenase enzymes for anti-inflammatory therapies. The data and protocols presented in this guide serve as a technical resource for researchers aiming to leverage this versatile chemical scaffold in the development of novel therapeutics.
References
- 1. This compound | C11H12N4O2 | CID 742041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Pyrazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been extensively derivatized, leading to a vast library of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways.
Anticancer Activity
Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a multitude of cancer cell lines through various mechanisms of action.[1][2] These compounds have been shown to target key proteins involved in cancer cell proliferation, survival, and angiogenesis.[1]
Mechanism of Action
The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit specific kinases that are crucial for tumor growth and progression. Key targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and the PI3K/Akt signaling pathway.[1][3][4] By blocking these pathways, pyrazole-based compounds can induce apoptosis, halt the cell cycle, and prevent the formation of new blood vessels that supply tumors.[5]
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target | Reference |
| Polysubstituted pyrazole derivative 59 | HepG2 (Hepatocellular Carcinoma) | 2 | DNA | [1] |
| Indole-pyrazole derivative 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 | [1] |
| Indole-pyrazole derivative 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 | [1] |
| Pyrazole carbaldehyde derivative 43 | MCF7 (Breast Cancer) | 0.25 | PI3 Kinase | [1] |
| Pyrazolone-pyrazole derivative 27 | MCF7 (Breast Cancer) | 16.50 | VEGFR-2 | [1] |
| Fused pyrazole derivative 50 | HepG2 (Hepatocellular Carcinoma) | 0.71 | EGFR, VEGFR-2 | [1] |
| 5-alkylated selanyl-1H-pyrazole derivative 53 | HepG2 (Hepatocellular Carcinoma) | 15.98 | EGFR, VEGFR-2 | [1] |
| 5-alkylated selanyl-1H-pyrazole derivative 54 | HepG2 (Hepatocellular Carcinoma) | 13.85 | EGFR, VEGFR-2 | [1] |
| Pyrazole-containing imide derivative 161a | A-549 (Lung Cancer) | 4.91 | Not Specified | [6] |
| Pyrazole-containing imide derivative 161b | A-549 (Lung Cancer) | 3.22 | Not Specified | [6] |
| Pyrazole chalcone 111a-e | MCF-7, HeLa | Not Specified | Not Specified | [3] |
| Benzofuropyrazole derivative 4a | K562, A549 | 0.26, 0.19 | Not Specified | [5] |
| Pyrazole analogue 5b | K562, MCF-7, A549 | 0.021, 1.7, 0.69 | Tubulin polymerization | [5] |
| Pyrazole analogue 5e | K562, MCF-7, A549 | Not Specified | Not Specified | [5] |
Signaling Pathway Visualizations
Caption: Inhibition of the VEGFR-2 signaling cascade by pyrazole derivatives.
Caption: Inhibition of CDK2-mediated cell cycle progression by pyrazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family.[1] Its structure incorporates both a pyrazole and a pyridine ring, making it a valuable and versatile intermediate in the synthesis of more complex molecules.[1][2] This compound serves as a crucial building block, particularly in the development of fused heterocyclic systems with significant pharmacological potential.[3] Notably, it is a key precursor for pyrazolobenzotriazinone derivatives that have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are important targets in the development of anti-inflammatory drugs.[2] The 5-aminopyrazole scaffold, in general, is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[3][4][5]
Synthesis and Methodology
The primary and most direct synthesis of this compound is achieved through a condensation reaction between 2-hydrazinopyridine and ethyl(ethoxymethylene)cyanoacetate.[6] This reaction provides a straightforward and efficient route to the desired pyrazole core.
Experimental Protocol: Synthesis
A detailed protocol for the synthesis is as follows:
-
Reactant Preparation: A solution of 2-hydrazinopyridine (12.5 g) is prepared in absolute ethanol (100 mL).[6]
-
Addition: To this solution, ethyl(ethoxymethylene)cyanoacetate (19.5 g) is added in a single portion.[6]
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 2.5 hours.[6]
-
Isolation: After the reflux period, the mixture is cooled. The solid product that forms upon cooling is collected by filtration.[6]
-
Purification: The collected solid is washed with absolute ethanol to remove any unreacted starting materials or impurities.[6]
-
Drying: The final product is air-dried. The reported yield is 22.6 g with a melting point of 92-93°C.[6]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Physicochemical Properties
The key chemical and physical properties of the compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₄O₂ | [1] |
| Molecular Weight | 232.24 g/mol | [1] |
| IUPAC Name | ethyl 5-amino-1-pyridin-2-ylpyrazole-4-carboxylate | [1] |
| CAS Number | 69722-29-8 | [1] |
| Melting Point | 92-93 °C | [6] |
| Appearance | Solid | [6] |
Spectroscopic Data
The crystal structure of this compound has been determined, confirming its molecular geometry.[2] While specific spectral data for this exact compound is not detailed in the provided search results, the table below outlines the expected spectroscopic characteristics based on analyses of closely related 5-aminopyrazole derivatives.[7]
| Spectroscopic Technique | Expected Characteristics (based on analogues) | Reference |
| ¹H NMR | Signals corresponding to ethyl group protons (triplet and quartet), aromatic protons from the pyridine ring, a pyrazole ring proton, and a broad singlet for the amino (-NH₂) protons. | [7] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, and distinct signals for the carbons of the pyrazole and pyridine rings. | [7] |
| FT-IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), C=N, and C=C stretching from the aromatic rings. | [7] |
| Mass Spectrometry (EI) | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. | [8] |
Biological Activities and Potential Applications
This compound is primarily valued as an intermediate for synthesizing pharmacologically active agents.[2] The 5-aminopyrazole core is a versatile scaffold that has been extensively used in drug discovery.[3]
-
Anti-inflammatory Agents: The title compound is a direct precursor to pyrazolobenzotriazinone derivatives, which have been studied as COX inhibitors.[2] COX enzymes are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Agents: Derivatives of the 5-aminopyrazole scaffold have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5] Specifically, 5-amino-1H-pyrazole-4-carboxamide derivatives have shown nanomolar inhibitory activity against FGFR1, 2, and 3.[5]
-
Broad Pharmacological Potential: The pyrazole nucleus is associated with a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and antiviral properties.[4][9] This highlights the broad potential for developing diverse therapeutic agents from this starting material.
Pathway to Potential Drug Classes
Caption: Logical pathway from the core compound to potential drug classes.
Representative Experimental Protocol: Biological Assay
While specific biological data for the title compound itself is not published, its derivatives are often evaluated for COX inhibitory activity. The following is a representative experimental protocol for an in vitro COX inhibition assay, which would be used to screen compounds synthesized from this compound.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 enzyme is prepared in a Tris-HCl buffer.
-
Compound Preparation: The test compound (a derivative of the title compound) is dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the buffer, heme, the enzyme (COX-1 or COX-2), and the test compound at its desired concentration. The mixture is pre-incubated for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiation: The reaction is initiated by adding a solution of arachidonic acid, the substrate for COX enzymes.
-
Detection: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction containing only the solvent. The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Conclusion
This compound is a synthetically accessible and highly valuable chemical intermediate. Its importance lies not in its own biological activity, but in its role as a foundational building block for a variety of fused heterocyclic systems. Its established use in the synthesis of potential COX inhibitors and the broader demonstrated potential of the 5-aminopyrazole scaffold in creating potent anticancer and antimicrobial agents make it a compound of significant interest for medicinal chemists and professionals in drug development. The straightforward synthesis and the capacity for diverse chemical modifications ensure its continued relevance in the search for novel therapeutic agents.
References
- 1. This compound | C11H12N4O2 | CID 742041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 8. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
- 9. pharmatutor.org [pharmatutor.org]
The Aminopyrazole Core: A Journey from Foundational Synthesis to Targeted Therapeutics
An In-depth Technical Guide on the Discovery and History of Aminopyrazole Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction
The aminopyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs.[1][2] Its synthetic tractability and ability to form key interactions with biological targets, particularly protein kinases, have made it a focal point of drug discovery efforts for decades.[2] This technical guide provides a comprehensive overview of the discovery and history of aminopyrazole compounds, from their early synthesis to their evolution as highly specific modulators of cellular signaling pathways. We will delve into the seminal synthetic methodologies, present key quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols for the synthesis of important aminopyrazole derivatives. Furthermore, we will visualize critical signaling pathways and experimental workflows to offer a complete picture of the significance of this remarkable heterocyclic system.
Early Discovery and Synthesis of the Pyrazole Ring
The history of pyrazole chemistry dates back to 1883, with the pioneering work of German chemist Ludwig Knorr.[3][4] While attempting to synthesize a quinoline derivative, Knorr discovered the cyclocondensation reaction between 1,3-dicarbonyl compounds and hydrazines, which yielded pyrazole derivatives.[5] This reaction, now famously known as the Knorr Pyrazole Synthesis , laid the foundation for the systematic exploration of this class of heterocyles.
The first synthesis of the parent 3-aminopyrazole was reported in the early 20th century.[6] Early methods generally involved the cyclization of a hydrazine with a β-ketonitrile or its synthetic equivalent.[7][8] These reactions typically proceed through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[7]
The Knorr Pyrazole Synthesis: A Foundational Protocol
The Knorr synthesis remains a versatile and widely used method for preparing substituted pyrazoles. The general mechanism involves the reaction of a β-ketoester with a hydrazine, often in the presence of an acid catalyst.
General Experimental Protocol for Knorr Pyrazole Synthesis (Pyrazolone derivative): [3]
-
In a round-bottom flask, combine the β-ketoester (e.g., ethyl acetoacetate, 1.0 equivalent) and the hydrazine derivative (e.g., phenylhydrazine, 1.0 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux (typically 100-140°C) with stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with a cold solvent (e.g., diethyl ether or ethanol).
-
If the product does not precipitate, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The Rise of Aminopyrazoles in Medicinal Chemistry
While the initial discoveries were of fundamental chemical interest, the true potential of aminopyrazoles was realized with the advent of modern drug discovery. The amino group provides a crucial handle for further functionalization, allowing chemists to fine-tune the steric and electronic properties of the molecule to achieve high affinity and selectivity for specific biological targets.[9] This versatility has led to the development of a vast library of aminopyrazole derivatives with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[10]
A significant breakthrough in the application of aminopyrazoles came with the discovery of their ability to inhibit protein kinases.[2] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyrazole core can mimic the adenine scaffold of ATP, the natural substrate for kinases, and form key hydrogen bonding interactions with the hinge region of the kinase active site.[2]
Case Studies: Aminopyrazole-Based Kinase Inhibitors
The following sections provide a detailed look at the discovery and development of aminopyrazole-based inhibitors for three important kinase families: Cyclin-Dependent Kinases (CDKs), Leucine-Rich Repeat Kinase 2 (LRRK2), and Fibroblast Growth Factor Receptors (FGFRs).
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. The development of selective CDK inhibitors has been a major focus of anticancer drug discovery.
Discovery and SAR of Aminopyrazole CDK Inhibitors:
A library of aminopyrazole analogs was synthesized to explore the hydrophobic pocket and solvent-exposed region of CDKs.[4] Structure-activity relationship (SAR) studies identified key structural features for potent and selective inhibition. For example, compound 24 was identified as a potent and selective CDK2/5 inhibitor.[4] Further studies led to the development of compounds like AT7519 , a multi-CDK inhibitor, and more selective derivatives.[5] The table below summarizes the inhibitory activity of selected aminopyrazole-based CDK inhibitors.
Table 1: Inhibitory Activity of Selected Aminopyrazole-Based CDK Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| AT7519 | CDK1 | 210 | [5] |
| CDK2 | 47 | [5] | |
| CDK5 | 13 | [5] | |
| CDK9 | 10 | [5] | |
| Compound 24 | CDK2 | 160 | [4] |
| CDK5 | 130 | [4] | |
| Compound 9 | CDK2 | 960 | [5] |
| FMF-03-198-2 | CDK14 | <1 | [3] |
| Compound 15 | CDK2 | 5 | [11] |
Experimental Protocol: Synthesis of a 4-Amino-1H-pyrazole CDK14 Inhibitor (Analog of FMF-03-198-2): [3]
-
Synthesis of the Pyrazole Core: A substituted hydrazine is reacted with a β-ketonitrile in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., acetic acid) under reflux to form the aminopyrazole core.
-
Acylation: The amino group of the pyrazole is acylated with a substituted benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) at room temperature.
-
Suzuki Coupling: A boronic acid or ester is coupled to a halogenated position on the pyrazole ring using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a mixture of solvents (e.g., toluene/ethanol/water) under heating.
-
Final Modification: Further chemical transformations, such as the introduction of a covalent warhead (e.g., an acrylamide group), can be performed on the periphery of the molecule.
-
Purification: The final compound is purified by column chromatography or preparative HPLC.
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors
Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease (PD). The development of LRRK2 inhibitors is therefore a promising therapeutic strategy for this neurodegenerative disorder.
Discovery and Optimization of Aminopyrazole LRRK2 Inhibitors:
Researchers at Genentech discovered a series of aminopyrazole-based LRRK2 inhibitors.[12] Starting from a lead compound, they systematically modified the scaffold to improve potency, selectivity, and pharmacokinetic properties. This led to the identification of highly potent and brain-penetrant inhibitors like GNE-0877 and GNE-9605 .[13] The table below presents key data for these compounds.
Table 2: In Vitro and In Vivo Data for Aminopyrazole-Based LRRK2 Inhibitors
| Compound | LRRK2 (G2019S) IC50 (nM) | Rat Brain Penetration (Unbound Brain/Plasma Ratio) | Human Hepatocyte Stability (% remaining at 1h) | Reference |
| GNE-0877 | 3 | ~1 | 85 | [1][13] |
| GNE-9605 | 18.7 | >1 | 95 | [1][13] |
Experimental Protocol: Synthesis of a Brain-Penetrant Aminopyrazole LRRK2 Inhibitor (e.g., GNE-0877): [13]
-
Alkylation of Pyrazole: 5-Methyl-3-nitropyrazole is alkylated at the N1 position.
-
Reduction of Nitro Group: The nitro group is reduced to an amino group via hydrogenation using a palladium catalyst.
-
Coupling Reaction: The resulting aminopyrazole is coupled with a substituted chloropyrimidine derivative under acidic or palladium-catalyzed conditions to afford the final compound.
-
Purification: The product is purified using chromatographic techniques.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Properties of Pyridinyl-Pyrazole Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinyl-pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have made them a focal point of drug discovery efforts.[2][3] Understanding the theoretical and electronic properties of these molecules at an atomic level is crucial for rational drug design and lead optimization. Computational chemistry, through methods like Density Functional Theory (DFT) and molecular docking, provides invaluable insights into their structure, reactivity, and interaction with biological targets, thereby accelerating the development of novel therapeutics.[4]
Core Theoretical Properties and Computational Methodologies
The therapeutic potential of pyridinyl-pyrazole compounds is governed by their three-dimensional structure and electronic properties. Computational studies are essential for elucidating these characteristics.
1. Quantum Chemical Analysis: Density Functional Theory (DFT) is a robust method used to investigate the electronic structure of these compounds.[5] Key parameters derived from DFT calculations include:
-
Molecular Geometry: Optimization of the molecule's geometry to its lowest energy state provides precise bond lengths, bond angles, and dihedral angles.[4]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[4][6]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack, which is crucial for predicting intermolecular interactions.[7]
-
Mulliken Atomic Charges: These calculations determine the partial charge on each atom, offering insights into charge distribution and the nature of chemical bonds.[7]
2. Molecular Docking Simulations: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (the pyridinyl-pyrazole compound) when bound to a macromolecular target, such as a protein or enzyme.[8] This method is fundamental to structure-based drug design. The output includes:
-
Binding Energy/Affinity: A quantitative score (often in kcal/mol) that estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate stronger binding.[9][10]
-
Binding Pose: The specific 3D orientation of the ligand within the target's active site.
-
Intermolecular Interactions: Identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex.
Quantitative Data Summary
The following tables summarize representative quantitative data for pyrazole derivatives from various computational studies.
Table 1: Quantum Chemical Parameters of Selected Pyrazole Derivatives (Calculated via DFT)
| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
| Pyrazole Derivative (P4) | - | - | 0.10667 | - | [4] |
| Pyrazole Derivative (3b) | - | - | - | 4.3785 | [7] |
| Chalcone-Pyrazole Hybrid | - | - | 3.6961 | - | [3] |
| Heterocyclic Anticancer Drug | -0.26751 | -0.18094 | 0.08657 | - | [6] |
Note: The values are taken from different studies on various pyrazole derivatives and are presented for illustrative purposes.
Table 2: Molecular Docking Results for Pyridinyl-Pyrazole Derivatives against Kinase Targets
| Compound ID | Target Protein (PDB ID) | Binding Energy (kcal/mol or kJ/mol) | Key Interacting Residues | Reference |
| Compound 7k | EGFR | -54.6913 kcal/mol | - | [11] |
| Compound 7b | FabH | -45.9125 kcal/mol | - | [11] |
| Compound 2b | CDK2 (2VTO) | -10.35 kJ/mol | Ile10, Lys20, Lys89, Asp145 | [9] |
| Compound 1b | VEGFR-2 (2QU5) | -10.09 kJ/mol | - | [12] |
| Compound 1d | Aurora A (2W1G) | -8.57 kJ/mol | - | [12] |
| Compound 25 | RET Kinase | -7.14 kcal/mol | Ala807 | [10] |
Experimental and Computational Protocols
Protocol 1: Density Functional Theory (DFT) Calculations
This protocol outlines a standard procedure for analyzing the quantum chemical properties of a pyridinyl-pyrazole compound.[13][14]
-
Structure Drawing: The 2D structure of the molecule is drawn using chemical drawing software and converted to a 3D format.
-
Geometry Optimization: The initial 3D structure is optimized to find the most stable conformation (lowest energy state). This is typically performed using DFT with a specific functional, such as B3LYP, and a basis set like 6-31G(d,p) or 6-311+G(d,p).[5][6] This step is crucial as all subsequent property calculations depend on the optimized geometry.
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized geometry, key electronic properties are calculated. This includes:
-
HOMO and LUMO energy levels to determine the energy gap.
-
Molecular Electrostatic Potential (MEP) mapping.
-
Calculation of Mulliken atomic charges.
-
-
Data Analysis: The calculated parameters are analyzed to predict the molecule's chemical reactivity, stability, and potential interaction sites.
Protocol 2: Molecular Docking
This protocol describes a general workflow for predicting the binding interaction of a pyridinyl-pyrazole ligand with a target protein.[8][15][16]
-
Receptor and Ligand Preparation:
-
Receptor: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogen atoms are added, and charges (e.g., Kollaman or Gasteiger) are assigned.[9]
-
Ligand: The 3D structure of the pyridinyl-pyrazole compound is generated and energy-minimized, often using the same DFT methods described in Protocol 1. Rotatable bonds are defined.
-
-
Binding Site Identification & Grid Generation: The active site of the protein is identified, often based on the location of a co-crystallized ligand in the experimental structure. A grid box is then generated around this site, defining the search space for the docking simulation.[15]
-
Running the Docking Simulation: A docking algorithm (e.g., the Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations ("poses") of the ligand within the receptor's active site.[8][9]
-
Scoring and Pose Selection: Each generated pose is evaluated using a scoring function, which calculates an estimated binding affinity. The pose with the lowest binding energy is typically considered the most probable binding mode.[8]
-
Interaction Analysis: The best-ranked pose is visualized and analyzed to identify specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein's amino acid residues.
Visualizations
The following diagrams illustrate key computational workflows and concepts in the theoretical analysis of drug candidates.
Caption: A general workflow for computational drug design.
Caption: A stepwise protocol for molecular docking simulations.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Conclusion
The theoretical investigation of pyridinyl-pyrazole compounds is an indispensable component of modern drug discovery. Quantum chemical calculations provide a fundamental understanding of their electronic structure and reactivity, while molecular docking simulations offer powerful predictions of their interactions with biological targets.[4][10] By integrating these computational protocols, researchers can efficiently screen virtual libraries, rationalize structure-activity relationships, and guide the synthesis of more potent and selective drug candidates. This synergy between theoretical prediction and experimental validation streamlines the path from initial scaffold to clinical trial, ultimately enhancing the efficiency of the drug development pipeline.
References
- 1. [PDF] X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol | Semantic Scholar [semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. ripublication.com [ripublication.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 14. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking and Structure-Based Drug Design Strategies [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Purification of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein focus on two primary methods of purification: recrystallization and column chromatography. These methods are designed to yield high-purity material suitable for downstream applications in drug discovery and development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a common feature in a variety of biologically active molecules. The purity of this intermediate is critical for the successful synthesis of target active pharmaceutical ingredients (APIs) and for ensuring the reliability and reproducibility of biological screening data. This guide outlines two robust methods for the purification of this compound from a crude reaction mixture.
Purification Methods Overview
The choice of purification method depends on the initial purity of the crude material, the desired final purity, and the scale of the purification.
-
Recrystallization: This is an effective technique for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, ethanol has been identified as a suitable solvent for recrystallization.
-
Column Chromatography: This method is used to separate the target compound from a mixture based on the differential adsorption of compounds to a stationary phase. It is particularly useful for purifying larger quantities of material or for separating compounds with similar polarities. For this compound, a silica gel stationary phase with a hexane-ethyl acetate mobile phase is effective.
Data Presentation
The following table summarizes the expected outcomes for each purification method, allowing for a direct comparison of their effectiveness.
| Parameter | Recrystallization | Column Chromatography |
| Stationary Phase | Not Applicable | Silica Gel (60-120 mesh) |
| Mobile Phase/Solvent | Ethanol | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Typical Yield | 85-95% | 70-85% |
| Achievable Purity | >98% | >99% |
| Scale | Milligrams to grams | Grams to kilograms |
| Time Requirement | 2-4 hours | 4-8 hours |
| Primary Application | Removal of minor impurities | Purification of crude mixtures with multiple components |
Experimental Protocols
Synthesis of Crude this compound
A common synthetic route involves the reaction of 2-hydrazinopyridine with ethyl (ethoxymethylene)cyanoacetate.[1]
Procedure:
-
In a round-bottom flask, dissolve 2-hydrazinopyridine (1 equivalent) in absolute ethanol.
-
To this solution, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent).
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Upon completion, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the crude product.
-
Collect the solid by vacuum filtration and wash with a small amount of cold absolute ethanol.
-
The resulting solid is the crude this compound, which can then be purified by one of the following methods.
Protocol 1: Purification by Recrystallization
This protocol is ideal for purifying the crude product obtained from the synthesis described above, assuming it is relatively free of major impurities.
Materials:
-
Crude this compound
-
Absolute Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of absolute ethanol to the flask, just enough to slurry the solid.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
To maximize crystal formation, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound as colorless crystals.
Protocol 2: Purification by Column Chromatography
This protocol is recommended when the crude material contains significant impurities or when a very high degree of purity is required.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Eluent reservoir
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, creating a packed bed. Drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3 v/v).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC. The target compound can be visualized under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
The following diagrams illustrate the logical workflow of the purification processes.
Caption: Purification workflow for this compound.
Caption: Decision logic for selecting the appropriate purification method.
Conclusion
The protocols detailed in this document provide reliable and reproducible methods for the purification of this compound. The choice between recrystallization and column chromatography should be made based on the specific requirements of the research or development project, including the initial purity of the crude material, the desired final purity, and the scale of the operation. Adherence to these protocols will ensure the acquisition of high-quality material, which is essential for the advancement of pharmaceutical research and development.
References
Application Note: NMR Characterization of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative. The pyrazole nucleus is a prominent scaffold in a variety of pharmacologically active compounds. The presence of a pyridinyl substituent and an amino group suggests its potential for diverse biological activities, making its unambiguous structural elucidation crucial for further research and development. NMR spectroscopy is the most powerful technique for the structural characterization of such organic molecules in solution. This application note outlines the necessary steps for the synthesis and subsequent NMR analysis of this compound.
Predicted NMR Spectral Data
Disclaimer: The following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Experimental verification is required for confirmation.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.40 | d | ~4.5 | 1H | H-6' (Pyridinyl) |
| ~7.85 | td | ~7.8, 1.8 | 1H | H-4' (Pyridinyl) |
| ~7.75 | s | - | 1H | H-3 (Pyrazole) |
| ~7.65 | d | ~8.0 | 1H | H-3' (Pyridinyl) |
| ~7.20 | ddd | ~7.5, 4.8, 1.0 | 1H | H-5' (Pyridinyl) |
| ~5.50 | br s | - | 2H | -NH₂ |
| 4.25 | q | 7.1 | 2H | -OCH₂CH₃ |
| 1.30 | t | 7.1 | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | C=O (Ester) |
| ~151.0 | C-5 (Pyrazole) |
| ~150.0 | C-2' (Pyridinyl) |
| ~148.0 | C-6' (Pyridinyl) |
| ~140.0 | C-3 (Pyrazole) |
| ~138.0 | C-4' (Pyridinyl) |
| ~122.0 | C-5' (Pyridinyl) |
| ~115.0 | C-3' (Pyridinyl) |
| ~98.0 | C-4 (Pyrazole) |
| ~60.0 | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic procedure.
Materials:
-
2-Hydrazinopyridine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Absolute Ethanol
Procedure:
-
Dissolve 2-hydrazinopyridine in absolute ethanol.
-
To this solution, add ethyl (ethoxymethylene)cyanoacetate in one portion.
-
Heat the reaction mixture at reflux for 2.5 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting solid by filtration.
-
Wash the solid with absolute ethanol.
-
Air-dry the product to obtain this compound.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: Standard single-pulse experiment
-
Spectral Width: 0-10 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral Width: 0-180 ppm
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2-5 seconds
Visualizations
Caption: Molecular structure of this compound with key NMR-active nuclei highlighted.
Caption: Workflow for the synthesis and NMR characterization of the title compound.
Application Note: Crystal Structure Analysis of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis and single-crystal X-ray diffraction analysis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, serving as scaffolds for developing potent therapeutic agents.[1][2][3][4] The title compound is a key intermediate for pyrazolobenzotriazinone derivatives that function as Cyclooxygenase (COX) inhibitors, which are prominent non-steroidal anti-inflammatory drugs (NSAIDs).[5] Detailed protocols for the chemical synthesis, crystal growth, and subsequent structural analysis are presented. All crystallographic data is summarized for clarity, and diagrams illustrating the experimental workflow and the relevant biological pathway are included to provide a complete analytical overview.
Data Presentation
The crystallographic data and synthesis parameters for this compound are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₂N₄O₂ |
| Formula Weight | 232.24 g/mol [6] |
| Temperature | 173(2) K[5] |
| Wavelength (Mo Kα) | 0.71073 Å[5] |
| Crystal System | Monoclinic[5] |
| Space Group | Cc (No. 9)[5] |
| Unit Cell Dimensions | a = 16.146(5) Å[5] |
| b = 14.653(4) Å[5] | |
| c = 14.621(4) Å[5] | |
| β = 106.052(8)°[5] | |
| Volume | 3324.3(16) ų[5] |
| Z (Molecules per unit cell) | 12[5] |
| Calculated Density | 1.397 Mg/m³ |
| Absorption Coefficient | 0.10 mm⁻¹[5] |
| Crystal Size | 0.22 × 0.21 × 0.20 mm[5] |
| Theta range for data collection | to 25°[5] |
| Reflections collected / unique | 11423 / 5170[5] |
| R_int | 0.048[5] |
| Completeness to theta = 25.00° | >99%[5] |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 5170 / 2 / 463[5] |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | Rgt(F) = 0.0415[5] |
| R indices (all data) | wRref(F²) = 0.0965[5] |
Table 2: Synthesis Reaction Parameters
| Reactant / Parameter | Value |
|---|---|
| 2-Hydrazinopyridine | 12.5 g |
| Ethyl(ethoxymethylene)cyanoacetate | 19.5 g[7] |
| Solvent | Absolute Ethanol (100 mL)[7] |
| Reaction Condition | Reflux[7] |
| Reaction Time | 2.5 hours[7] |
| Product Yield | 22.6 g[7] |
| Melting Point | 92-93 °C[7] |
Experimental Protocols
Protocol 1: Synthesis and Crystallization
This protocol details the synthesis of this compound.
Materials and Reagents:
-
2-Hydrazinopyridine
-
Ethyl(ethoxymethylene)cyanoacetate
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve 12.5 g of 2-hydrazinopyridine in 100 mL of absolute ethanol in a round-bottom flask.[7]
-
To this solution, add 19.5 g of ethyl(ethoxymethylene)cyanoacetate in a single portion.[7]
-
Heat the reaction mixture to reflux and maintain for 2.5 hours.[7]
-
After the reflux period, cool the mixture to room temperature. A solid product will precipitate.[7]
-
Collect the solid product by filtration and wash it with a small amount of cold absolute ethanol.[7]
-
Allow the product to air-dry. The expected yield is approximately 22.6 g.[7]
-
For crystallization, dissolve the synthesized powder in a suitable solvent and allow for slow evaporation at room temperature. This method yields colorless, block-like single crystals suitable for X-ray diffraction.[5]
Protocol 2: Single-Crystal X-ray Diffraction Analysis
This protocol outlines the steps for determining the crystal structure using a single-crystal X-ray diffractometer.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker PHOTON 100 CMOS)[5]
-
Mo Kα X-ray source (λ = 0.71073 Å)[5]
-
Cryogenic cooling system
-
Goniometer head and mounting loops/fibers
-
Structure solution and refinement software (e.g., SHELX)[5]
Procedure:
-
Crystal Selection and Mounting:
-
Under a microscope, select a high-quality, defect-free single crystal (approx. 0.22 x 0.21 x 0.20 mm).[5]
-
Carefully mount the crystal onto a glass fiber or loop using a minimal amount of cryo-oil or epoxy.
-
Attach the mount to a goniometer head and place it on the diffractometer.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Cool the crystal to the data collection temperature of 173 K to minimize thermal vibrations.[5]
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data using ω-scans.[5] Data should be collected to a maximum θ angle of at least 25°.[5]
-
-
Structure Solution and Refinement:
-
Process the collected data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson synthesis with a program like SHELXS.
-
Refine the structural model using full-matrix least-squares on F² with a program like SHELXL.[5]
-
Locate all non-hydrogen atoms and refine them anisotropically.
-
Identify hydrogen atoms from the difference Fourier map.[5] Refine C-H hydrogen atoms using a riding model.[5]
-
Continue refinement until convergence is reached, as indicated by minimal shifts in atomic parameters and a stable R-factor. The final Rgt(F) should be approximately 0.0415.[5]
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the relevant biological signaling pathway.
Caption: Workflow from synthesis to final crystal structure analysis.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its core structure, a substituted aminopyrazole, is a recognized pharmacophore in medicinal chemistry, lending itself to the development of novel therapeutic agents, particularly in the fields of oncology and inflammation.
Application I: Anticancer Drug Discovery - Kinase Inhibition
The 5-aminopyrazole scaffold is a privileged structure in the design of protein kinase inhibitors. Derivatives of this compound, particularly the corresponding carboxamides, have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a crucial driver in various cancers, making it a prime target for therapeutic intervention.
While specific data for the ethyl ester is not available, the closely related 5-amino-1H-pyrazole-4-carboxamide derivatives have demonstrated potent pan-FGFR inhibitory activity. The following table summarizes the in vitro inhibitory activity (IC50) of a representative compound from this class.[1]
| Compound | Target Kinase | IC50 (nM) |
| 10h | FGFR1 | 46 |
| FGFR2 | 41 | |
| FGFR3 | 99 | |
| FGFR2 V564F | 62 |
The potent enzymatic inhibition translates to significant antiproliferative effects in various cancer cell lines with known FGFR alterations.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| 10h | NCI-H520 | Lung Cancer | 19 |
| SNU-16 | Gastric Cancer | 59 | |
| KATO III | Gastric Cancer | 73 |
Application II: Anti-inflammatory Drug Development - COX Inhibition
This compound is a valuable precursor for the synthesis of pyrazolobenzotriazinone derivatives, which have been identified as Cyclooxygenase (COX) inhibitors.[2] COX enzymes are key players in the inflammatory cascade, and their inhibition is a well-established strategy for treating inflammation and pain. The pyrazole moiety is a core structural feature of several selective COX-2 inhibitors, such as celecoxib.[3][4]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 5f | >100 | 1.50 | >66.67 |
| 6f | >100 | 1.15 | >86.96 |
| Celecoxib | 5.30 | 0.05 | 106 |
Experimental Protocols
Protocol 1: Synthesis of this compound[5]
This protocol describes a one-pot synthesis of the title compound.
Materials:
-
2-Hydrazinopyridine
-
Ethyl(ethoxymethylene)cyanoacetate
-
Absolute Ethanol
Procedure:
-
Dissolve 12.5 g of 2-hydrazinopyridine in 100 mL of absolute ethanol in a round-bottom flask.
-
To this solution, add 19.5 g of ethyl(ethoxymethylene)cyanoacetate in one portion.
-
Heat the reaction mixture at reflux for 2.5 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
A solid product will precipitate. Collect the solid by filtration.
-
Wash the collected solid with a small amount of cold absolute ethanol.
-
Allow the product to air-dry.
Expected Yield: ~22.6 g Melting Point: 92-93 °C
Protocol 2: In Vitro Kinase Inhibition Assay (Example: FGFR)[1]
This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.
Materials:
-
Recombinant human FGFR kinase domain
-
Biotinylated peptide substrate
-
ATP
-
Test compound (e.g., a derivative of this compound)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
HTRF KinEASE-STK S3 kit reagents
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, the recombinant FGFR kinase, and the biotinylated peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at its Km value for the specific kinase.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents (Eu3+-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin).
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema in Rats[6]
This protocol describes a standard in vivo model to evaluate the anti-inflammatory activity of a test compound.
Materials:
-
Wistar rats (or other suitable strain)
-
1% Carrageenan solution in saline
-
Test compound
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight before the experiment.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups.
-
Administer the test compound or reference drug orally or intraperitoneally at a specific dose. Administer the vehicle to the control group.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizations
Synthesis Workflow
Caption: Synthetic route for this compound.
FGFR Signaling Pathway Inhibition
Caption: Inhibition of the FGFR signaling pathway by 5-aminopyrazole derivatives.
Experimental Workflow for Drug Discovery
Caption: General workflow for the discovery of drugs based on the 5-aminopyrazole scaffold.
References
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of a wide array of pharmacologically active compounds.[1][2] Notably, pyrazole derivatives have emerged as a significant class of protein kinase inhibitors, with several compounds advancing into clinical trials and receiving regulatory approval.[3] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The structural versatility of the pyrazole ring allows for the design of compounds that can target the ATP-binding site of various kinases with high affinity and selectivity.[2]
This document provides detailed application notes and experimental protocols for the investigation of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate as a potential kinase inhibitor. While specific biological data for this exact compound is not extensively available in the public domain, its structural similarity to known kinase inhibitors suggests its potential as a valuable research tool and a starting point for novel drug discovery programs. These notes will therefore focus on hypothesized applications based on the activity of structurally related pyrazole derivatives and provide detailed protocols for its characterization.
Postulated Mechanism of Action and Therapeutic Potential
Based on the structure-activity relationships (SAR) of similar pyrazole-containing molecules, this compound may exhibit inhibitory activity against several families of protein kinases.[4][5][6] The pyridine and pyrazole moieties can form key hydrogen bond interactions within the kinase hinge region, a common feature of many type I kinase inhibitors.[3] The 5-amino group and the ethyl carboxylate at the 4-position of the pyrazole ring offer opportunities for further chemical modification to enhance potency and selectivity.
Potential kinase targets for this compound could include, but are not limited to:
-
Cyclin-Dependent Kinases (CDKs): Several pyrazole derivatives are potent inhibitors of CDKs, which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is implicated in inflammatory diseases and hematological malignancies. Pyrazole-based JAK inhibitors are in clinical use.[3]
-
Receptor Tyrosine Kinases (RTKs): This family includes key cancer targets such as VEGFR and EGFR. Dual inhibition of these receptors by pyrazole-containing compounds has been reported as an effective anti-cancer strategy.
-
Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling cascade is involved in cell proliferation, differentiation, and survival. Pyrazole derivatives have been investigated as inhibitors of kinases within this pathway, such as JNK.[4]
Data Presentation: Hypothetical Inhibitory Activity
The following table presents a hypothetical summary of the inhibitory activity of this compound against a panel of selected kinases. This data is for illustrative purposes only to demonstrate the recommended format for data presentation and does not represent actual experimental results.
| Kinase Target | Assay Type | IC50 (nM) | Cell Line | Cell-Based IC50 (µM) |
| CDK2/Cyclin A | In Vitro Kinase Assay | 150 | MCF-7 (Breast) | 2.5 |
| VEGFR2 | In Vitro Kinase Assay | 280 | HUVEC (Endothelial) | 5.1 |
| JNK3 | In Vitro Kinase Assay | 450 | HeLa (Cervical) | 8.9 |
| p38α | In Vitro Kinase Assay | >10,000 | - | >50 |
Mandatory Visualizations
Caption: Workflow for the evaluation of a novel kinase inhibitor.
Caption: Postulated inhibition of the CDK2/Cyclin E signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the in vitro inhibitory activity of this compound against a specific kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant Kinase (e.g., CDK2/Cyclin A, VEGFR2)
-
Kinase-specific substrate (e.g., Histone H1 for CDK2, Poly(Glu,Tyr) for VEGFR2)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase and substrate mixture in kinase assay buffer.
-
Add 0.5 µL of the diluted test compound or DMSO (for vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear, flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment:
-
Perform serial dilutions of the test compound in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting to a non-linear regression curve.
Protocol 3: Western Blot Analysis of Phospho-Protein Levels
This protocol is used to confirm the on-target effect of the inhibitor by assessing the phosphorylation status of a key downstream substrate of the target kinase.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the substrate of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. The membrane can be stripped and re-probed for the total protein as a loading control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of Ethyl 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a versatile scaffold for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The primary focus is on the construction of fused pyrazolo[3,4-d]pyrimidine systems, which are recognized as crucial pharmacophores in medicinal chemistry due to their structural analogy to purines.
I. Introduction and Applications
This compound is a key building block in the synthesis of a wide range of fused heterocyclic compounds. The presence of a reactive amino group and an adjacent ester functionality allows for facile cyclization reactions to form various bicyclic and polycyclic systems.
Key Applications:
-
Anticancer Agents: Pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential as anticancer agents by targeting various protein kinases.[1][2] The structural similarity of the pyrazolo[3,4-d]pyrimidine core to adenine allows these compounds to act as ATP-competitive inhibitors of kinases involved in cell cycle regulation and signal transduction pathways.[1]
-
Antimicrobial Agents: The fused pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[3][4][5]
-
Enzyme Inhibitors: The versatile structure of pyrazolo[3,4-d]pyrimidines makes them suitable candidates for the design of inhibitors for various enzymes implicated in disease pathogenesis.
II. Synthesis of Starting Material
The starting material, this compound, can be synthesized via the reaction of 2-hydrazinopyridine with ethyl (ethoxymethylene)cyanoacetate.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2-hydrazinopyridine (12.5 g) in absolute ethanol (100 mL), add ethyl(ethoxymethylene)cyanoacetate (19.5 g) in one portion.[6]
-
Heat the reaction mixture at reflux for 2.5 hours.[6]
-
Cool the reaction mixture to room temperature.
-
Collect the resulting solid by filtration and wash with cold absolute ethanol.
-
Air-dry the product to obtain this compound.
Expected Yield: ~22.6 g Melting Point: 92-93 °C[6]
III. Derivatization Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidines
The 5-amino group of this compound serves as a key nucleophile for the construction of the pyrimidine ring.
Protocol 1: Synthesis of 1-(Pyridin-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
This protocol describes the cyclization of the starting material with formamide to yield the corresponding pyrazolo[3,4-d]pyrimidin-4-one.
Experimental Protocol:
-
A mixture of this compound and an excess of formamide is heated under reflux for several hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure 1-(pyridin-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Protocol 2: Synthesis of 1-(Pyridin-2-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine
This protocol outlines the synthesis of the 4-amino derivative through a two-step process involving chlorination followed by amination.
Experimental Protocol:
Step 1: Synthesis of 4-Chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
-
The starting pyrazolo[3,4-d]pyrimidin-4-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
The reaction is typically carried out in the presence of a catalytic amount of dimethylformamide (DMF).
-
The reaction mixture is heated at reflux for a specified period, monitoring the reaction by TLC.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with crushed ice and neutralized with a base (e.g., ammonia solution or sodium bicarbonate).
-
The precipitated solid is filtered, washed with water, and dried to yield the 4-chloro intermediate.
Step 2: Synthesis of 1-(Pyridin-2-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidine
-
The 4-chloro-1-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is dissolved in a suitable solvent such as ethanol or isopropanol.
-
The solution is saturated with ammonia gas at 0-10 °C, or a solution of ammonia in the alcohol is used.
-
The reaction mixture is heated in a sealed vessel at a temperature typically ranging from 100 to 150 °C for several hours.
-
After cooling, the solvent is evaporated, and the residue is treated with water.
-
The solid product is collected by filtration, washed with water, and recrystallized to give the final 4-amino derivative.
IV. Quantitative Data
The following tables summarize the biological activity of representative pyrazolo[3,4-d]pyrimidine derivatives.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 12b | A549 (Lung) | 8.21 | [1][2] |
| 12b | HCT-116 (Colon) | 19.56 | [1][2] |
| 15 | NCI 60 Panel | 0.018 - 9.98 | [7] |
| 16 | NCI 60 Panel | 0.018 - 9.98 | [7] |
Table 2: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 2e | Various Bacteria & Fungi | Significant Activity | [4] |
| 2f | Various Bacteria & Fungi | Significant Activity | [4] |
| 2g | Various Bacteria & Fungi | Significant Activity | [4] |
| 21a | Various Bacteria & Fungi | 62.5 - 125 | [8] |
| 21a | Various Bacteria & Fungi | 2.9 - 7.8 | [8] |
V. Visualizations
The following diagrams illustrate the key synthetic pathways described in these application notes.
Caption: Synthesis of the starting material.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Applications of Substituted Pyrazoles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazoles are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] Their unique five-membered ring structure with two adjacent nitrogen atoms allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities.[2] This has made the pyrazole scaffold a "privileged structure" in the development of novel therapeutics.[3] Numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, feature a pyrazole core, highlighting their clinical significance.[2][4]
These application notes provide an overview of key experimental applications of substituted pyrazoles, with detailed protocols for relevant assays. The information is intended to guide researchers in the evaluation of novel pyrazole derivatives for various therapeutic areas.
Anticancer Applications
Substituted pyrazoles have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[5] These compounds have been shown to target several key signaling pathways and proteins implicated in cancer progression, including protein kinases, cell cycle regulators, and factors involved in apoptosis.[3][6]
One of the most significant areas of investigation is the development of pyrazole-based kinase inhibitors.[6] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[6] Substituted pyrazoles have been designed to selectively inhibit various kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), thereby disrupting cancer cell growth, division, and angiogenesis.[5][6]
Furthermore, certain pyrazole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells.[7] They can modulate the expression of key apoptotic proteins, such as p53 and p21, and interfere with the microtubule cytoskeleton, leading to cell cycle arrest and eventual cell death.[7] The broad range of anticancer activities makes substituted pyrazoles a promising scaffold for the development of novel cancer therapies.[5]
Quantitative Data: Anticancer Activity of Substituted Pyrazoles
The following table summarizes the in vitro anticancer activity of various substituted pyrazole derivatives against different human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of cell viability or growth, respectively.
| Compound ID/Series | Cancer Cell Line(s) | Target/Mechanism | IC50 / GI50 (µM) | Reference(s) |
| Compound 12d | A2780 (Ovarian), A549 (Lung), P388 (Leukemia) | Induces apoptosis, interacts with microtubular system | Not specified in abstract | [7] |
| Compound KA5 | HepG2 (Hepatocellular Carcinoma) | Anticancer activity | 8.5 | [8] |
| Amino cyano pyrazole 12 | Not specified | Antitumor | GI50: 0.36 | [3] |
| Tricyclic-napthopyrazole 13 | Not specified | Antitumor | GI50: 0.08 | [3] |
| Compounds 14 and 15 | K-562, UO-31, SR, HOP-92 | Antitumor | GI50: 0.04 - 11.4 | [3] |
| Compound 25 | Raji, HL60 | Anticancer | GI50: 25.2 - 28.3 | [3] |
| Compound 27 | Bel-7402 | Anticancer | - | [3] |
| Compound 25 (Reddy et al.) | HT29, PC3, A549, U87MG | VEGFR-2 inhibition | 3.17 - 6.77 | [5] |
| Compound 53 | HepG2 | EGFR and VEGFR-2 inhibition | 15.98 | [5] |
| Compound 54 | HepG2 | EGFR and VEGFR-2 inhibition | 13.85 | [5] |
| Compound 2 (Zaki et al.) | HepG2 | Anticancer | 9.13 | [9] |
| Compound 7 (Zaki et al.) | MCF-7, A549, PC3 | Anticancer | 6.52 - 16.52 | [9] |
| Benzothiophene-pyrazoline hybrid 41 | HepG2 | Anticancer, G2/M arrest | 3.57 | [10] |
| Thiazole quinoline-pyrazoline 22 | MCF-7, HeLa, DLD1 | EGFR inhibition | 0.136 - 1.277 | [10] |
| Compound P-03 | A-549 | Anticancer | 13.5 | [11] |
Experimental Protocols
This protocol is used to assess the cytotoxic effects of substituted pyrazole compounds on cancer cell lines.[5][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted pyrazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[5]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the substituted pyrazole compound in complete cell culture medium.
-
Carefully aspirate the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (e.g., DMSO in medium) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.[5]
-
Add 100 µL of DMSO or another suitable solubilization solution to each well.
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
This protocol is used to detect changes in the expression of key apoptosis-related proteins in cancer cells treated with substituted pyrazoles.[13]
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[10]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13]
-
Primary antibodies against apoptosis markers (e.g., cleaved caspases, PARP, Bcl-2 family proteins)
-
HRP-conjugated secondary antibody[13]
-
Enhanced chemiluminescence (ECL) substrate[10]
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[13]
-
Wash the membrane three times with TBST.[10]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.[10]
-
-
Signal Detection and Analysis:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its pyrazole core, substituted with a pyridine ring, provides a unique scaffold for the development of novel therapeutic agents. This document provides an overview of its applications, particularly as a key intermediate in the synthesis of cyclooxygenase (COX) inhibitors, and detailed protocols for its synthesis and evaluation. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Key Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its role as a precursor for the synthesis of more complex molecules with therapeutic potential. One of the most notable applications is in the development of selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Cyclooxygenase (COX) Inhibition
This compound serves as a crucial intermediate for the synthesis of pyrazolobenzotriazinone derivatives, which have been investigated as potent and selective COX inhibitors.[1] These compounds are of interest for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects compared to non-selective COX inhibitors.
The general mechanism of action for COX inhibitors involves the blockade of the enzyme's active site, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors are designed to preferentially bind to the COX-2 isoform, which is primarily upregulated at sites of inflammation, while sparing the COX-1 isoform, which is constitutively expressed and plays a role in protecting the gastric mucosa.
Data Presentation
The following table summarizes the biological activity of a representative pyrazolobenzotriazinone derivative synthesized from the this compound scaffold.
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1 | COX-1 | >10 | >11.1 | [2] |
| COX-2 | 0.9 | [2] |
Note: Compound 1 refers to ethyl 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Data is representative and compiled from literature on pyrazole-based COX inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from commercially available starting materials.[3]
Materials:
-
2-Hydrazinopyridine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Absolute Ethanol
Procedure:
-
Dissolve 12.5 g of 2-hydrazinopyridine in 100 mL of absolute ethanol in a round-bottom flask.
-
To this solution, add 19.5 g of ethyl (ethoxymethylene)cyanoacetate in one portion.
-
Heat the reaction mixture at reflux for 2.5 hours.
-
After the reflux period, cool the mixture to room temperature.
-
A solid precipitate will form. Collect the solid by filtration.
-
Wash the collected solid with a small amount of cold absolute ethanol.
-
Air-dry the product to obtain this compound.
Expected Yield: Approximately 22.6 g. Melting Point: 92-93 °C.
Protocol 2: Synthesis of Ethyl 5-(2-aminobenzamido)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (Intermediate for Pyrazolobenzotriazinone)
This protocol outlines the synthesis of a key intermediate for pyrazolobenzotriazinone derivatives.
Materials:
-
This compound
-
2-Nitrobenzoyl chloride
-
Pyridine (as solvent and base)
-
Iron powder
-
Ammonium chloride
-
Ethanol/Water mixture
Procedure:
-
Acylation: Dissolve this compound in pyridine.
-
Cool the solution to 0 °C and slowly add 2-nitrobenzoyl chloride.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the nitro intermediate.
-
Reduction: To a solution of the nitro intermediate in an ethanol/water mixture, add iron powder and ammonium chloride.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 5-(2-aminobenzamido)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.
Protocol 3: Synthesis of Ethyl 5-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
This protocol describes the final step in the synthesis of the pyrazolobenzotriazinone derivative.
Materials:
-
Ethyl 5-(2-aminobenzamido)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
-
Sodium nitrite
-
Glacial acetic acid
Procedure:
-
Dissolve ethyl 5-(2-aminobenzamido)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the final product.
Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes using a commercially available colorimetric or fluorometric assay kit.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds dissolved in DMSO
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Colorimetric or fluorometric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine - TMPD)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include wells for a vehicle control (DMSO) and positive controls.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric or fluorometric probe.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader in kinetic mode for 5-10 minutes.
-
Calculate the rate of the reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of COX Inhibition
Caption: Mechanism of COX inhibition by pyrazolobenzotriazinone derivatives.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and biological evaluation of COX inhibitors.
References
Application Notes and Protocols for Biological Screening of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biological screening of pyrazole compounds, a class of heterocyclic molecules with significant therapeutic potential. Pyrazoles are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This document outlines standardized assays to evaluate the efficacy of novel pyrazole derivatives.
In Vitro Cytotoxicity Screening
A primary step in the evaluation of novel therapeutic compounds is the assessment of their cytotoxic potential against various cancer cell lines. The MTT assay is a widely adopted colorimetric method for this purpose.
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The concentration of the formazan, which is proportional to the number of living cells, is determined by measuring the absorbance at a specific wavelength after solubilization.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[4][5][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Pyrazole compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]
-
96-well plates
-
Multichannel pipette
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the desired cancer cell lines into 96-well plates at a density of approximately 10,000 cells per well in 100 µL of complete culture medium.[7] Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 1% (v/v) to avoid solvent toxicity.[7] After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the pyrazole compounds at various concentrations (e.g., ranging from 0.01 to 100 µM).[4][7] Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., a known cytotoxic drug like doxorubicin or cisplatin).[4][7]
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.[4]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Solubilization of Formazan: Following the incubation with MTT, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.[4] Incubate the plates overnight at 37°C.[4]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 595 nm using a microplate reader.[4]
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4][8]
Data Presentation: Cytotoxicity of Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrazole 5a | MCF-7 | 14 | [9][10] |
| Methoxy derivative 3d | MCF-7 | 10 | [9][10] |
| Methoxy derivative 3e | MCF-7 | 12 | [9][10] |
| Pyrazole 5b | K562 | 0.021 | [11] |
| Pyrazole 5b | A549 | 0.69 | [11] |
| Compound 5 | HepG2 | 13.14 | [12] |
| Compound 5 | MCF-7 | 8.03 | [12] |
| Compound 7a | HepG2 | 6.1 | [6] |
| Compound 7b | HepG2 | 7.9 | [6] |
| Compound 6b | HNO-97 | 10 | [13] |
| Compound 6d | HNO-97 | 10.56 | [13] |
Visualization of Experimental Workflow
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Antimicrobial Screening
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents.[14][1][15] The agar well diffusion method is a standard preliminary test to evaluate the antimicrobial activity of new compounds.
Principle
In the agar well diffusion assay, a standardized inoculum of a test microorganism is spread over the surface of an agar plate. Wells are then created in the agar, and a solution of the test compound is introduced into these wells. The plate is incubated, allowing the compound to diffuse into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.
Experimental Protocol: Agar Well Diffusion Method
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)[14][1]
-
Nutrient agar or Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi
-
Sterile petri dishes
-
Pyrazole compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol) and antifungal (e.g., Clotrimazole) drugs[1][2]
-
Sterile cork borer
-
Micropipettes
Procedure:
-
Preparation of Agar Plates: Prepare the appropriate agar medium, sterilize it by autoclaving, and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard). Spread the microbial suspension evenly over the surface of the solidified agar plates.
-
Well Creation: Use a sterile cork borer to create wells of a uniform diameter (e.g., 6 mm) in the agar.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the pyrazole compound solution (at a specific concentration, e.g., 10 mg/mL in DMSO) into each well. Also, add the standard antibiotic/antifungal and DMSO (as a negative control) to separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
-
Determination of Minimum Inhibitory Concentration (MIC): For compounds showing significant activity, the MIC can be determined. This is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is often done using a broth microdilution method.
Data Presentation: Antimicrobial Activity of Pyrazole Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [2] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [2] |
| Compound 2 | Aspergillus niger | 1 | [2] |
| Compound 21c | Multi-drug resistant bacteria | 0.25 | [15] |
| Compound 23h | Multi-drug resistant bacteria | 0.25 | [15] |
| Hydrazone 21a | Staphylococcus aureus | 62.5-125 | [1] |
| Hydrazone 21a | Candida albicans | 2.9-7.8 | [1] |
Visualization of Experimental Workflow
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 13. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl Pyrazole Synthesis
Welcome to the technical support center for ethyl pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of ethyl pyrazoles and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyrazole ring?
The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with a hydrazine.[1][2] The process begins with a nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl carbon of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form an intermediate. The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to cyclization. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[1]
Q2: What are regioisomers in pyrazole synthesis and how can their formation be controlled?
Regioisomers are structural isomers with the same molecular formula but different placements of substituents on the pyrazole ring.[3] Their formation is a common challenge, especially in reactions involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[4] Controlling regioselectivity is crucial for obtaining the desired product.[2][5] Strategies to control regioselectivity include the careful selection of reaction conditions, such as solvents and catalysts.[4][5] For instance, reactions catalyzed by acetic acid in solvents like DMSO or ethanol have been shown to improve regioselectivity.[5] Post-cyclization functionalization of a pre-formed pyrazole ring can also offer better control over the position of substituents.[2]
Q3: Can microwave irradiation be used to improve ethyl pyrazole synthesis?
Yes, microwave-assisted synthesis can be an effective technique to enhance pyrazole synthesis. It often leads to shorter reaction times and improved yields compared to conventional heating methods.[6][7] For example, in a four-component synthesis of pyrano[2,3-c]pyrazoles, microwave irradiation reduced the reaction time to 25 minutes with an 88% yield, compared to 1.4 hours and an 80% yield with conventional heating.[6]
Troubleshooting Guides
Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
Low yield is a frequent issue in pyrazole synthesis and can be attributed to several factors.[1][7] A systematic approach to troubleshooting can help identify and resolve the problem.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[7] Increasing the reaction temperature, such as by refluxing the mixture, can also drive the reaction forward.[7]
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature can significantly impact the yield.
-
Solution: Experiment with different solvents. While polar protic solvents like ethanol are common, sometimes aprotic solvents or even solvent-free conditions can provide better results.[8] The type and amount of catalyst are also critical. For Knorr synthesis, catalytic amounts of a protic acid like acetic acid are often used.[7] In some cases, Lewis acids or other catalysts such as nano-ZnO have been shown to improve yields.[5][7]
-
-
Competing Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired pyrazole.
-
Solution: Adjusting the stoichiometry of the reactants can sometimes minimize side reactions. For instance, using a slight excess of hydrazine (around 2 equivalents) might improve yields when the dicarbonyl compound is the limiting reagent.[1]
-
-
Stability of Reagents: The stability of the hydrazine reagent can be a factor.
-
Solution: Ensure the quality and purity of the hydrazine used.
-
Below is a troubleshooting workflow to guide your optimization process.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Synthesis of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the cyclocondensation reaction between 2-hydrazinopyridine and ethyl (ethoxymethylene)cyanoacetate.[1][2] This reaction is typically carried out in a protic solvent like ethanol, often with heating.[1]
Q2: What are the critical parameters that can influence the outcome of the synthesis?
A2: Key parameters include the purity of starting materials, the choice of solvent, reaction temperature, and reaction time. The regioselectivity of the reaction is a particularly crucial aspect to control.[3]
Q3: Why is regioselectivity a concern in this synthesis?
A3: 2-Hydrazinopyridine is an unsymmetrical hydrazine, meaning it has two non-equivalent nitrogen atoms that can initiate the cyclization reaction. This can lead to the formation of two different regioisomers: the desired this compound and the undesired ethyl 3-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.[3]
Q4: Are there any known catalysts for this reaction?
A4: While the reaction can proceed without a catalyst, acidic or basic conditions can influence the reaction rate and regioselectivity. For similar pyrazole syntheses, both acid and base catalysis have been explored.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature as needed.[1] |
| Degradation of starting materials or product. | - Ensure starting materials are pure and dry. - Avoid excessive heating for prolonged periods. | |
| Presence of a Major Impurity with the Same Mass | Formation of a regioisomeric byproduct. | - The primary impurity is likely the ethyl 3-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate isomer.[3] - Optimize reaction conditions to favor the desired isomer (see below). - Employ purification techniques like column chromatography or recrystallization to separate the isomers. |
| Multiple Unidentified Byproducts | Hydrolysis of ethyl (ethoxymethylene)cyanoacetate. | - Use anhydrous solvents and reagents to minimize water content. |
| Self-condensation or side reactions of 2-hydrazinopyridine. | - Control the reaction temperature. - Add the hydrazine reagent slowly to the reaction mixture. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent. | - After the reaction, cool the mixture to induce precipitation.[1] - If the product remains in solution, remove the solvent under reduced pressure and attempt crystallization from a different solvent system. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
2-Hydrazinopyridine
-
Ethyl (ethoxymethylene)cyanoacetate
-
Absolute Ethanol
Procedure:
-
Dissolve 12.5 g of 2-hydrazinopyridine in 100 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add 19.5 g of ethyl (ethoxymethylene)cyanoacetate in one portion.
-
Heat the reaction mixture to reflux and maintain for 2.5 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
A solid product should precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with a small amount of cold absolute ethanol.
-
Air-dry the product. The expected melting point is around 92-93 °C.[1]
Byproduct Profile
The primary and most common byproduct in this synthesis is the regioisomer formed due to the two reactive nitrogen atoms in 2-hydrazinopyridine.
| Compound | Structure | IUPAC Name | Molecular Weight ( g/mol ) | Notes |
| Desired Product | This compound | 232.24 | The target molecule. | |
| Regioisomeric Byproduct | Ethyl 3-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | 232.24 | Main impurity, often difficult to separate due to similar physical properties. |
Visualizations
Reaction Pathway and Regioisomer Formation
Caption: Formation of the desired product and its regioisomeric byproduct.
Troubleshooting Workflow
References
Technical Support Center: Synthesis of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, including incomplete reactions, suboptimal reaction conditions, or the purity of starting materials. Here are some troubleshooting steps:
-
Purity of Reactants: Ensure the 2-hydrazinopyridine and ethyl(ethoxymethylene)cyanoacetate are of high purity. Impurities in starting materials can lead to side reactions and a decrease in the desired product. Hydrazine derivatives, in particular, can degrade over time.
-
Reaction Time and Temperature: The reaction may not be proceeding to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux time. Increasing the reaction temperature might also drive the reaction to completion, but be cautious as this could also promote side reactions.
-
Stoichiometry: While a 1:1 molar ratio is standard, a slight excess of 2-hydrazinopyridine (e.g., 1.1 equivalents) can sometimes be beneficial to ensure the complete consumption of the more expensive ethyl(ethoxymethylene)cyanoacetate.
-
Atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative side reactions of the hydrazine starting material.
Q2: I am observing a significant amount of an impurity that is difficult to separate. What could it be and how can I minimize its formation?
The most common impurity in the synthesis of substituted pyrazoles from unsymmetrical starting materials is the undesired regioisomer. In this case, it would be the 3-amino-1-(pyridin-2-yl)-1H-pyrazole isomer. Additionally, other side products can form under certain conditions.
-
Regioisomer Formation: The formation of the 5-aminopyrazole is generally favored under thermodynamic control.[1] To promote the formation of the desired 5-amino isomer, consider using a non-polar solvent and acidic catalysis (e.g., a catalytic amount of acetic acid).[1] Conversely, basic conditions may favor the 3-amino isomer.[2]
-
Hydrolysis: The ester group of the product is susceptible to hydrolysis, especially if the reaction or work-up conditions are strongly acidic or basic. Ensure that any aqueous washes are neutral or slightly acidic.
-
Side Reactions with Solvent: If using acetic acid as a solvent at high temperatures, N-acetylation of the amino group on the pyrazole ring can occur.[1] It is recommended to use acetic acid as a catalyst in a different solvent rather than as the primary solvent.[1]
Q3: The product has precipitated from the reaction mixture, but it is discolored. What is the cause of the discoloration and how can I obtain a pure, colorless product?
Discoloration is a common issue in pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material.[3]
-
Purification of Starting Material: If the 2-hydrazinopyridine has darkened, consider purifying it by recrystallization or distillation before use.
-
Purification of Product: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. If recrystallization is insufficient, column chromatography on silica gel is a recommended purification method.[3] A solvent system of ethyl acetate and hexane is a good starting point for elution.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help to remove colored impurities.
Q4: How can I confirm that I have synthesized the correct 5-amino regioisomer?
Unambiguous structure determination is crucial. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are essential for characterization, advanced 2D NMR techniques are often necessary to definitively confirm the regiochemistry.
-
2D NMR: Techniques such as ¹H-¹⁵N HMBC can establish the connectivity between the pyrazole ring nitrogen and its substituent, providing conclusive evidence for the isomer.[1]
-
X-ray Crystallography: If a suitable single crystal of the product can be obtained, X-ray diffraction provides definitive structural proof.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction | - Monitor reaction by TLC. - Increase reaction time. - Consider a modest increase in temperature. |
| Purity of starting materials | - Use high-purity 2-hydrazinopyridine and ethyl(ethoxymethylene)cyanoacetate. - Purify 2-hydrazinopyridine if it appears discolored. | |
| Suboptimal stoichiometry | - Use a slight excess (1.1 eq.) of 2-hydrazinopyridine. | |
| Presence of Impurities | Formation of the 3-amino regioisomer | - Use a non-polar solvent (e.g., toluene) with a catalytic amount of acetic acid to favor the 5-amino isomer.[1] |
| Hydrolysis of the ester | - Maintain neutral or slightly acidic conditions during work-up. | |
| N-acetylation | - Avoid using acetic acid as the primary solvent at high temperatures.[1] | |
| Product Discoloration | Impurities from 2-hydrazinopyridine | - Purify the 2-hydrazinopyridine before use. - Treat the crude product with activated charcoal during recrystallization. |
| Difficulty in Purification | Similar polarity of regioisomers | - Utilize column chromatography on silica gel with a gradient elution of ethyl acetate in hexane. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.[4]
Materials:
-
2-Hydrazinopyridine
-
Ethyl(ethoxymethylene)cyanoacetate
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinopyridine (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl(ethoxymethylene)cyanoacetate (1.0 eq) in one portion.
-
Heat the reaction mixture to reflux and maintain this temperature for 2.5 to 4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
The product should precipitate as a solid. Collect the solid by filtration.
-
Wash the collected solid with cold absolute ethanol to remove any unreacted starting materials and soluble impurities.
-
Air-dry the product. For higher purity, the product can be recrystallized from ethanol or purified by column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis.
Caption: Troubleshooting workflow for low yield.
Caption: Factors influencing reaction outcome.
References
Technical Support Center: Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound are its susceptibility to hydrolysis, photodegradation, and potentially oxidation and thermal degradation. The ester functional group can be hydrolyzed under acidic or basic conditions. The aminopyrazole and pyridine ring systems may be sensitive to light and oxidative stress.
Q2: How should I properly store this compound?
A2: To ensure stability, the compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) and an inert atmosphere (e.g., argon or nitrogen) are recommended to minimize degradation from moisture, light, and air.
Q3: Can this compound exist in different forms?
A3: Yes, unsymmetrically substituted pyrazoles can exist as tautomers. The position of the proton on the pyrazole ring nitrogen atoms can shift, leading to a mixture of two tautomeric forms in solution.[1][2][3] The specific ratio of these tautomers can be influenced by the solvent and the nature of the substituents.[1]
Q4: What are the known hazards associated with this compound?
A4: According to its GHS classification, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected peaks in NMR/LC-MS analysis of a freshly prepared solution. | Tautomerism | The presence of tautomers can result in multiple sets of peaks in analytical spectra. The equilibrium between tautomers is a known characteristic of unsymmetrically substituted pyrazoles.[1][2][3] Consider using aprotic solvents to potentially simplify the spectra. |
| Loss of compound purity over time, even with proper storage. | Gradual degradation | Even under recommended storage conditions, slow degradation can occur. It is advisable to periodically check the purity of the compound using methods like HPLC or LC-MS, especially for older batches. |
| Inconsistent results in biological assays. | Degradation in assay buffer | The compound may be unstable in your specific assay buffer, especially if the pH is acidic or basic. Consider performing a stability study of the compound in the assay buffer over the time course of the experiment. |
| Color change of the solid compound (e.g., yellowing). | Photodegradation or oxidation | Exposure to light or air can cause degradation. Ensure the compound is stored in an amber vial or other light-blocking container, and consider flushing the container with an inert gas before sealing. |
| Low yield or unexpected side products in a reaction. | Instability under reaction conditions | The compound may be degrading under the specific conditions of your reaction (e.g., high temperature, strong acid/base). It is recommended to monitor the reaction progress closely and consider milder reaction conditions if degradation is suspected. |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol outlines a general procedure for evaluating the stability of this compound in acidic and basic solutions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
HPLC-grade acetonitrile and water
-
pH meter
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
In separate vials, add an aliquot of the stock solution to 0.1 M HCl and 0.1 M NaOH to achieve a final concentration of approximately 50 µg/mL.
-
Incubate the solutions at a controlled room temperature (e.g., 25 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution, neutralize it if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a suitable stability-indicating HPLC method to determine the remaining percentage of the parent compound and detect the formation of any degradation products.
Protocol 2: Assessment of Photostability
This protocol is designed to assess the stability of the compound when exposed to light, following the principles outlined in ICH guideline Q1B.
Materials:
-
This compound
-
Photostability chamber with a light source emitting both UV and visible light
-
Quartz or other UV-transparent sample holders
-
Control samples wrapped in aluminum foil
-
HPLC system with a UV detector
Procedure:
-
Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Place the solutions in UV-transparent sample holders. Prepare identical control samples and wrap them securely in aluminum foil to protect them from light.
-
Expose the test samples to a light source in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Place the control samples in the same chamber but shielded from light.
-
After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.
-
Compare the chromatograms to identify any degradation products formed due to light exposure and quantify the loss of the parent compound.
Visualizations
Signaling Pathways & Workflows
Caption: Potential degradation pathways for the compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C11H12N4O2 | CID 742041 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting pyrazole synthesis low conversion rates
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during pyrazole synthesis, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low conversion rates in my pyrazole synthesis?
A1: Low conversion rates in pyrazole synthesis can often be attributed to several factors:
-
Incomplete Reactions: The reaction may not have proceeded to completion. This can be due to insufficient reaction time or inadequate temperature. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure all starting materials have been consumed.[1][2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical. For instance, in the Knorr synthesis, acidic catalysts are often employed.[1][3] The pH of the reaction mixture can significantly influence the outcome.[4]
-
Poor Quality of Starting Materials: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is paramount. Impurities can lead to undesired side reactions, thereby reducing the yield of the target pyrazole.[2][3] Hydrazine derivatives can also degrade over time, so using fresh or purified reagents is recommended.[2]
-
Formation of Side Products: The most common side reaction is the formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds.[2][3] Other side reactions include the formation of colored impurities due to the decomposition of the hydrazine starting material or oxidation of intermediates.[3]
Q2: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?
A2: The formation of regioisomeric mixtures is a common challenge.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons.[2] To enhance regioselectivity, consider the following strategies:
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity. For example, aprotic dipolar solvents may yield better results than polar protic solvents like ethanol.[5]
-
pH Control: Adjusting the pH of the reaction can direct the initial site of attack by the hydrazine. Acidic conditions might favor the formation of one regioisomer, while neutral or basic conditions could favor the other.[2][4]
-
Steric Hindrance: Introducing bulky substituents on either the hydrazine or the dicarbonyl compound can sterically hinder the approach to one of the carbonyl groups, thus favoring the formation of a single regioisomer.[2]
Q3: My reaction mixture is turning a dark color (yellow/red). What is causing this, and how can I prevent it?
A3: Discoloration of the reaction mixture is a frequent observation, particularly in the Knorr pyrazole synthesis when using hydrazine salts like phenylhydrazine hydrochloride.[2][6] This is often due to the formation of colored impurities from the decomposition of the hydrazine starting material or oxidative processes.[2][3]
To mitigate this:
-
Use of a Mild Base: If you are using a hydrazine salt, adding a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[2]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
-
Purification: While prevention is ideal, purification techniques such as washing the crude product, recrystallization, or column chromatography can effectively remove these colored impurities.[2]
Troubleshooting Guide for Low Conversion Rates
This guide provides a systematic approach to diagnosing and resolving low conversion rates in your pyrazole synthesis experiments.
| Symptom | Potential Cause | Suggested Solution |
| High amount of unreacted starting materials observed by TLC/LC-MS. | Incomplete Reaction | Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress closely to determine the optimal endpoint.[1][3] Consider using microwave-assisted synthesis to potentially improve yields and shorten reaction times.[1] |
| Inefficient Catalyst | Evaluate Catalyst: Ensure the correct catalyst (acid or base) is being used at an appropriate concentration. For Knorr synthesis, catalytic amounts of a protic acid are common.[1] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to enhance yields.[1] | |
| Multiple spots on TLC, indicating the presence of byproducts. | Side Reactions (e.g., Regioisomer formation) | Control Regioselectivity: Modify the reaction solvent and pH.[2][4][5] Consider modifying the substrates to introduce steric hindrance that favors the formation of the desired isomer.[2] |
| Impure Starting Materials | Verify Purity: Ensure the high purity of both the hydrazine and 1,3-dicarbonyl starting materials.[2][3] Use freshly opened or purified reagents, as hydrazines can degrade over time.[2] | |
| Low isolated yield after workup and purification. | Product Loss During Workup | Optimize Workup Procedure: Ensure the workup procedure is suitable for your product's properties (e.g., solubility, stability). The product might be partially soluble in the aqueous phase or volatile. |
| Incomplete Cyclization | Promote Cyclization: The reaction may stall at the hydrazone intermediate. This can sometimes be overcome by increasing the temperature or adding a dehydrating agent.[4] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a generalized procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0 - 1.2 eq)[2]
-
Solvent (e.g., ethanol, acetic acid, or an aprotic dipolar solvent)[2][5]
-
Catalyst (e.g., catalytic amount of acetic acid or a mineral acid)[1]
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.[2]
-
Add the acid catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.[2]
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, it can be collected by vacuum filtration.[2] Alternatively, the solvent can be removed under reduced pressure.[2]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure pyrazole.[2]
Visualizations
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Caption: General pathway for Knorr pyrazole synthesis.
References
Technical Support Center: Purification of Aminopyrazole Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of aminopyrazole esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of aminopyrazole esters?
A1: The most significant impurities arise from the synthesis process itself. These can include:
-
Regioisomers: When using monosubstituted hydrazines, the reaction can yield a mixture of N-substituted 3-aminopyrazole and 5-aminopyrazole esters, which are often difficult to separate.[1] This is the most prevalent challenge.
-
Uncyclized Intermediates: Incomplete cyclization can lead to the presence of stable hydrazone intermediates in the crude product.[1]
-
Starting Materials: Unreacted β-ketonitriles (or equivalent 1,3-dielectrophilic compounds) and hydrazine derivatives may remain.[2]
-
Solvent-Related Byproducts: If using acetic acid as a solvent at elevated temperatures, N-acetylated amide byproducts can form.[1]
-
Over-iodinated Species: In syntheses involving iodination, impurities such as di- and tri-iodopyrazoles can be generated.[3]
-
Genotoxic Impurities (GTIs): Aminopyrazole itself can be considered a potential genotoxic impurity (PGI) that must be controlled to very low levels in active pharmaceutical ingredients (APIs).[4]
Q2: How can I distinguish between the 3-amino and 5-amino regioisomers?
A2: Unambiguous structure determination is critical. While standard 1D NMR and mass spectrometry are essential first steps, they are often insufficient to definitively assign the regiochemistry.[1] Advanced analytical techniques are required:
-
2D NMR Spectroscopy: Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1][5]
-
Single-Crystal X-ray Diffraction: This method provides definitive structural proof when a suitable crystal can be obtained.[1]
Q3: What are the initial steps to consider when developing a purification strategy?
A3: A systematic approach is recommended. First, characterize the crude mixture using techniques like HPLC or LC-MS to understand the impurity profile.[6] Then, assess the stability of your target compound to common chromatographic conditions (e.g., silica gel, acidic/basic modifiers).[7] Based on the polarity and solubility of your aminopyrazole ester and its major impurities, you can then select an appropriate primary purification technique, such as flash chromatography or recrystallization.
Q4: My aminopyrazole ester appears to be degrading on the silica gel column. What can I do?
A4: Compound instability on silica gel is a common issue, often due to the acidic nature of the silica.[7]
-
Deactivate the Silica: Prepare a slurry of silica gel with a small amount of a base, such as triethylamine (~1-2%) or ammonia in methanol, in your non-polar solvent before packing the column. This neutralizes the acidic sites.[7]
-
Switch Stationary Phase: If deactivation is insufficient, consider alternative stationary phases like alumina (neutral or basic) or florisil.[7] For very polar compounds, reverse-phase chromatography might be a suitable option.[7]
Troubleshooting Guides
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: Poor Separation of Regioisomers by Flash Column Chromatography
Problem: I'm running a flash column, but the 3-amino and 5-amino ester isomers are co-eluting or have very poor separation (low ΔRf).
Possible Causes & Solutions:
-
Suboptimal Solvent System: The polarity of your eluent may not be ideal for resolving the isomers.
-
Solution: Methodically screen different solvent systems using thin-layer chromatography (TLC). Test solvent mixtures with different selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). Sometimes, adding a small amount of a third solvent (e.g., acetone, diethyl ether) can significantly improve separation.[8]
-
-
Column Overloading: Too much crude material was loaded onto the column, exceeding its capacity.
-
Solution: Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:30 to 1:100 sample-to-silica ratio.
-
-
Improper Column Packing: Voids or channels in the column bed lead to band broadening and poor separation.
-
Solution: Ensure the column is packed uniformly as a homogenous slurry. Dry packing is more prone to creating channels.
-
dot graph TD { graph [rankdir="LR", splines=ortho, size="9.5,5", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontcolor="#202124"];
}
Caption: Troubleshooting workflow for poor isomer separation.
Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization
Problem: I've dissolved my crude aminopyrazole ester in a hot solvent, but upon cooling, it either remains in solution or separates as an oil instead of forming crystals.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8]
-
Solution: Consult a solvent miscibility and properties table. A good starting point is a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (the antisolvent, in which it is insoluble) until the solution becomes cloudy. Heat to clarify and then allow to cool slowly.[8][9]
-
-
Cooling Rate is Too Fast: Rapid cooling promotes oiling out or the formation of very small, impure crystals.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels if necessary. Once at room temperature, move it to a refrigerator, and finally to a freezer to maximize yield.
-
-
Presence of Impurities: High levels of impurities can inhibit crystal lattice formation.
-
Solution: First, attempt a quick filtration through a small plug of silica or alumina to remove polar, baseline impurities before proceeding with recrystallization. If the compound is still impure, a full chromatographic step may be necessary.
-
Issue 3: Low Recovery After Purification
Problem: The purity of my aminopyrazole ester is high, but the overall yield after chromatography or recrystallization is very low.
Possible Causes & Solutions:
-
Compound is Volatile: The product may be lost during solvent removal under high vacuum.
-
Solution: Avoid heating the flask on the rotary evaporator. Use a cold trap and remove the final traces of solvent at room temperature. For highly volatile compounds, distillation can be a purification method.[10]
-
-
Irreversible Adsorption on Column: The compound may be strongly binding to the stationary phase.
-
Solution: If the compound is basic, adding a basic modifier (e.g., triethylamine) to the eluent can improve recovery.[7] If it is acidic, an acidic modifier (e.g., acetic acid) may help. Always check for compound stability with these additives first.
-
-
Elution Volume is Too Low: The product may not have fully eluted from the column.
-
Solution: After the main product fractions have been collected, flush the column with a much stronger solvent (e.g., 10-20% methanol in dichloromethane) and check these fractions for your compound.[11]
-
-
Premature Crystallization: The compound may have crystallized on the column or in the transfer lines if its solubility in the mobile phase is limited.
-
Solution: Choose a solvent system where the compound has better solubility. It may be necessary to use a slightly stronger (more polar) eluent than what TLC indicates is optimal for separation, balancing separation with solubility.
-
Data Presentation
Table 1: Common Solvents for Chromatography & Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Common Use |
| n-Hexane | 69 | 0.1 | Non-polar eluent component |
| Toluene | 111 | 2.4 | Non-polar eluent, recrystallization |
| Dichloromethane (DCM) | 40 | 3.1 | Moderately polar eluent |
| Diethyl Ether | 35 | 2.8 | Eluent, recrystallization |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Polar eluent component |
| Acetone | 56 | 5.1 | Polar eluent, recrystallization |
| Acetonitrile (ACN) | 82 | 5.8 | Reverse-phase eluent, recrystallization |
| Isopropanol (IPA) | 82 | 3.9 | Recrystallization, polar eluent |
| Ethanol (EtOH) | 78 | 4.3 | Recrystallization, polar eluent |
| Methanol (MeOH) | 65 | 5.1 | Highly polar eluent component |
| Water | 100 | 10.2 | Recrystallization (for polar salts) |
Data compiled from various sources including[12].
Table 2: Analytical Techniques for Purity Assessment
| Technique | Purpose | Strengths | Limitations |
| HPLC/UPLC | Quantify purity, resolve impurities | High resolution, accurate quantification | Requires method development, may not identify unknown peaks |
| LC-MS | Identify impurities | Provides molecular weight of impurities, high sensitivity | Response factors can vary, may not be quantitative without standards |
| GC-MS | Detect volatile impurities | Excellent for residual solvents and volatile byproducts[6] | Compound must be volatile and thermally stable |
| qNMR | Determine absolute purity | Absolute method, no reference standard of the analyte needed | Lower sensitivity than chromatography, requires pure internal standard |
| DSC | Assess purity of crystalline solids | Absolute method for highly pure (>98%) materials[3] | Only applicable to crystalline solids, not for amorphous material |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Select Solvent System: Using TLC, identify a solvent system that provides a retention factor (Rf) of ~0.3-0.4 for the target aminopyrazole ester and good separation from impurities.[7]
-
Prepare the Column:
-
Select a column with a diameter appropriate for the sample size (e.g., 40g silica for 1g crude material).
-
Create a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
-
Load the Sample:
-
Dissolve the crude material in a minimal amount of the column eluent or a stronger solvent like DCM.
-
Alternatively, for "dry loading," adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting powder to the top of the column.
-
-
Elute and Collect:
-
Begin elution with the selected solvent system.
-
Collect fractions and monitor their composition by TLC.
-
If the product is slow to elute (tailing), you can gradually increase the polarity of the eluent after the main impurities have eluted.[7]
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Choose a Solvent System: Based on solubility tests, select a single solvent or a binary solvent pair.[8]
-
Dissolve the Crude Product: Place the crude aminopyrazole ester in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves. If using a binary system, dissolve in the "good" solvent first.
-
Decolorize (Optional): If the solution is highly colored, add a small amount of activated carbon (Norit) and heat for a few minutes. Perform a hot filtration through celite or fluted filter paper to remove the carbon.
-
Crystallize:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolate and Dry:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
dot graph G { graph [layout=dot, rankdir=TB, splines=true, overlap=false, size="9.5,5", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin="0.2,0.1"]; edge [fontname="Arial", fontcolor="#202124"];
}
Caption: Formation of regioisomers during aminopyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. scispace.com [scispace.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Synthesis of Ethyl 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure one of the starting materials is fully consumed before workup. Consider extending the reaction time or moderately increasing the temperature.[1] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in pyrazole synthesis.[1]
-
-
Suboptimal Reaction Conditions: The solvent and temperature can significantly impact the reaction outcome.
-
Solution: While absolute ethanol is a common solvent, some protocols suggest using a mixture of acetic acid and water, which can facilitate the reaction.[2] Experiment with different solvent systems and reflux temperatures to find the optimal conditions for your specific setup.
-
-
Purity of Starting Materials: Impurities in the starting materials, 2-hydrazinopyridine or ethyl (ethoxymethylene)cyanoacetate, can lead to side reactions and lower yields.
-
Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.
-
-
Side Reactions: The formation of byproducts is a common issue in pyrazole synthesis.[1]
-
Solution: Adjusting the stoichiometry of the reactants might minimize side reactions. A slight excess of one reactant might be beneficial, which can be determined empirically.
-
Q2: I am having trouble with the synthesis of the precursor, 2-hydrazinopyridine, at a larger scale. The use of a large excess of hydrazine hydrate is problematic. What are the alternatives?
A2: Scaling up the synthesis of 2-hydrazinopyridine from 2-chloropyridine and hydrazine hydrate presents challenges, primarily due to the large volume of hydrazine hydrate typically used.[3] Here are some suggestions:
-
Slow Addition: Instead of a large excess, try a very slow addition of the 2-chloropyridine to the hydrazine hydrate.[3] This maintains an excess of hydrazine throughout the reaction without requiring a large initial volume. Using a syringe pump for the addition can provide excellent control.[3]
-
Alternative Starting Material: Consider starting from 2-aminopyridine via diazotization followed by reduction.[3]
-
Solvent Choice: Using a high-boiling solvent like diglyme might improve the reaction conditions.[3]
-
Phase Transfer Catalyst: The use of tetrabutylammonium iodide as an additive has been suggested to potentially increase the yield.[3]
Q3: The final product is difficult to purify. What purification strategies are recommended?
A3: Purification of this compound can typically be achieved through crystallization.
-
Crystallization: The crude product that precipitates from the reaction mixture can be collected by filtration and washed with cold ethanol to remove unreacted starting materials and soluble impurities.[4] For further purification, recrystallization from an appropriate solvent, such as ethanol, is often effective.
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques should be used to confirm the structure and purity of the synthesized compound.
-
Melting Point: The reported melting point for this compound is 92-93°C.[4] A sharp melting point close to this range is a good indicator of purity.
-
Spectroscopy:
-
NMR (Nuclear Magnetic Resonance): 1H and 13C NMR are crucial for structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups.
-
-
Chromatography: TLC and LC-MS can be used to assess the purity of the compound.
Experimental Protocols
Synthesis of this compound
This protocol is based on established literature procedures.[2][4]
Method 1: Using Ethanol as Solvent [4]
-
Dissolve 12.5 g of 2-hydrazinopyridine in 100 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add 19.5 g of ethyl(ethoxymethylene)cyanoacetate to the solution in one portion.
-
Heat the reaction mixture at reflux for 2.5 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product that forms by filtration.
-
Wash the collected solid with cold absolute ethanol.
-
Air-dry the product.
Method 2: Using Acetic Acid and Water as Solvent [2]
-
Dissolve 21.83 g of 2-hydrazinopyridine and 38.2 g of ethyl (ethoxymethylene)cyanoacetate in a mixture of 150 mL of acetic acid and 50 mL of water.
-
Heat the solution on a steam bath for approximately 16 hours.
-
Cool the reaction mixture and collect the resulting precipitate by filtration.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Hydrazinopyridine | C₅H₇N₃ | 109.13 | Starting Material |
| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | Starting Material |
| This compound | C₁₁H₁₂N₄O₂ | 232.24 | Product |
Table 2: Comparison of Synthesis Protocols
| Parameter | Method 1 | Method 2 |
| Solvent | Absolute Ethanol | Acetic Acid / Water |
| Reactant 1 | 2-Hydrazinopyridine (12.5 g) | 2-Hydrazinopyridine (21.83 g) |
| Reactant 2 | Ethyl (ethoxymethylene)cyanoacetate (19.5 g) | Ethyl (ethoxymethylene)cyanoacetate (38.2 g) |
| Reaction Time | 2.5 hours | ~16 hours |
| Temperature | Reflux | Steam Bath |
| Reported Yield | 22.6 g | Not specified |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Logic
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Avoiding Regioisomer Formation in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to address the critical challenge of controlling regioselectivity in their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you navigate and resolve issues related to the formation of unwanted regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is their formation a concern?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns on the final pyrazole product.[1][2][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is often essential.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5] The regioselectivity of this reaction is influenced by several key factors:
-
Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to one carbonyl group over the other.[1][2] Electron-withdrawing groups enhance the electrophilicity of a carbonyl carbon, making it a more likely site of attack.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby directing the reaction pathway.[1][2][5]
-
Solvent Choice: The solvent can play a crucial role in regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve the regioselectivity in favor of one isomer.[1][5][6]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers formed.[1]
Q3: What alternative synthetic strategies can be employed to achieve high regioselectivity?
A3: When modifying reaction conditions is insufficient, several alternative strategies can provide excellent regiochemical control:
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for achieving high regioselectivity.[5]
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can "lock in" the desired regiochemistry before cyclization.[3]
-
Multi-component Reactions: Certain one-pot, multi-component reactions can provide access to highly substituted pyrazoles with excellent regioselectivity.[5]
-
Synthesis from Hydrazones: The reaction of N-alkylated tosylhydrazones with terminal alkynes can yield 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[1] Another approach involves the reaction of diarylhydrazones with vicinal diols.[7][8]
Troubleshooting Guides
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
-
Problem: The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, resulting in a lack of selectivity during the initial nucleophilic attack by the hydrazine.[1]
-
Solutions:
-
Modify the Solvent System: This is often the most direct approach. Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can significantly favor the formation of one regioisomer.[1][6]
-
Adjust the Reaction pH: If you are using a substituted hydrazine, adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, directing the reaction through the less nucleophilic nitrogen. Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.[1]
-
Change the Synthetic Strategy: If solvent and pH adjustments are not effective, consider a more regioselective method, such as a 1,3-dipolar cycloaddition or using a 1,3-dicarbonyl surrogate like a β-enaminone.[1]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials are favoring the formation of the unwanted isomer under your current reaction conditions.
-
Solutions:
-
Employ a Regiochemically-Controlled Synthetic Route: Instead of relying on the subtle directing effects in a Knorr-type synthesis, utilize a method that offers unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent choice for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[1]
-
Investigate Temperature Effects: Systematically vary the reaction temperature. In some cases, lower temperatures may favor the kinetically controlled product, which might be the desired regioisomer.
-
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
-
Solutions:
-
Chromatographic Separation:
-
TLC Analysis: Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[1]
-
Column Chromatography: Once an effective solvent system is identified, perform silica gel column chromatography to separate the isomers on a preparative scale.
-
-
Recrystallization: If the regioisomers have sufficiently different solubilities, fractional recrystallization can be an effective purification method. Experiment with different solvents to find one in which one isomer is significantly less soluble than the other.
-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine. Regioisomer A corresponds to the pyrazole with the R1 substituent at the 3-position and R2 at the 5-position, while Regioisomer B has the opposite substitution pattern.
| Entry | 1,3-Diketone (R1, R2) | Hydrazine | Solvent | Regioisomeric Ratio (A:B) |
| 1 | Phenyl, Methyl | Methylhydrazine | Ethanol | ~1:1 |
| 2 | Phenyl, Methyl | Methylhydrazine | TFE | >95:5 |
| 3 | Phenyl, Trifluoromethyl | Phenylhydrazine | Ethanol | 50:50 |
| 4 | Phenyl, Trifluoromethyl | Phenylhydrazine | TFE | 98:2 |
| 5 | Phenyl, Trifluoromethyl | Phenylhydrazine | HFIP | 99:1 |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend observed in the literature.[1][5][6]
Experimental Protocols
Protocol 1: Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol describes a general procedure for improving regioselectivity by using 2,2,2-trifluoroethanol (TFE) as the solvent.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone in TFE.[1][3]
-
Add the substituted hydrazine dropwise to the solution at room temperature.[1]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.[1][3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1][3]
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[1][3]
-
Protocol 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles via Tosylhydrazones
This protocol provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles.
-
Materials:
-
N-alkylated tosylhydrazone (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Potassium tert-butoxide (2.0 eq)
-
18-crown-6 (0.1 eq)
-
Pyridine
-
-
Procedure:
-
To a solution of the N-alkylated tosylhydrazone and terminal alkyne in pyridine, add 18-crown-6.[1]
-
Cool the mixture to 0 °C in an ice bath.[1]
-
Add potassium tert-butoxide in portions.[1]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[1]
-
Quench the reaction with water and extract with ethyl acetate.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.[1]
-
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Crystallization of Ethyl 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on synthesis procedures for this compound and related pyrazole derivatives, ethanol is a commonly used and effective solvent for recrystallization.[1][2] Methanol and ethyl acetate have also been reported as suitable solvents for similar compounds and can be considered as alternatives.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling process is too rapid. To resolve this, try adding a small amount of additional hot solvent to the mixture and allow it to cool more slowly.[3] Using a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also help prevent oiling out.
Q3: No crystals are forming even after the solution has cooled. What are the next steps?
A3: If no crystals form, the solution may not be sufficiently supersaturated. You can induce crystallization by:
-
Scratching the inner surface of the flask with a glass rod to create nucleation sites.[3]
-
Adding a seed crystal of the pure compound, if available.[3]
-
Concentrating the solution by carefully evaporating some of the solvent and allowing it to cool again.
-
Cooling the solution to a lower temperature using an ice bath, but do so slowly to avoid rapid precipitation which can trap impurities.
Q4: The crystallization process is happening too quickly. Is this a problem?
A4: Yes, rapid crystallization can lead to the inclusion of impurities within the crystal lattice, reducing the overall purity of your compound.[3] Ideal crystallization should occur slowly, typically over several hours. To slow down the process, you can use a slightly larger volume of solvent or insulate the flask to ensure a gradual decrease in temperature.
Q5: How can I improve the yield of my crystallization?
A5: A low yield can be due to using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[3] To improve the yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, you can cool the filtrate to a lower temperature to see if more crystals form.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the crystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| No Crystal Formation | - Solution is not supersaturated.- Lack of nucleation sites. | - Concentrate the solution by evaporating some solvent.- Scratch the inside of the flask with a glass rod.[3]- Add a seed crystal of the pure compound.[3] |
| "Oiling Out" | - Solution is too concentrated.- Cooling is too rapid.- High level of impurities. | - Add more hot solvent to the mixture.- Allow the solution to cool more slowly at room temperature before further cooling.- Consider a pre-purification step like column chromatography if impurities are significant. |
| Rapid Crystal Formation | - Solution is too concentrated.- Cooling is too fast. | - Use a slightly larger volume of the recrystallization solvent.- Insulate the flask to slow the cooling rate. |
| Low Crystal Yield | - Too much solvent was used.- Incomplete precipitation. | - Use the minimum amount of hot solvent for dissolution.[3]- Cool the filtrate in an ice bath to induce further crystallization. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware this may slightly reduce the yield. |
Data Presentation
| Solvent | Solubility (Qualitative) | Notes |
| Ethanol | Good solubility when hot, lower when cold. | Frequently used for synthesis and recrystallization of this and similar compounds.[1][2] |
| Methanol | Good solubility when hot, lower when cold. | A common alternative to ethanol for pyrazole derivatives. |
| Ethyl Acetate | Moderate solubility when hot. | Can be a good choice, potentially in a mixed solvent system. |
| Acetone | Moderate solubility when hot. | Another potential solvent for recrystallization. |
| Water | Low solubility. | Can be used as an anti-solvent in a mixed solvent system with a more soluble solvent like ethanol. |
| Hexane | Very low solubility. | Primarily used as an anti-solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of ethanol until the solid completely dissolves at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Slow Evaporation
A study on the crystal structure of this compound mentioned obtaining high-quality crystals through slow evaporation.[4]
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature. Ensure the solid is fully dissolved.
-
Evaporation: Cover the container (e.g., a beaker or vial) with a lid or parafilm that has a few small holes poked in it.
-
Incubation: Place the container in a location where it will not be disturbed and allow the solvent to evaporate slowly over several hours to days.
-
Isolation: Once crystals have formed and the solvent has significantly evaporated, isolate the crystals by decanting the remaining solvent or by filtration.
Mandatory Visualization
Caption: Troubleshooting workflow for crystallization.
Caption: Interrelated parameters for optimal crystallization.
References
Validation & Comparative
A Comparative Guide to Pyrazole Derivatives for Researchers and Drug Development Professionals
An In-depth Analysis of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate and Structurally Related Pyrazole Scaffolds in Anti-Inflammatory and Anticancer Applications.
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of this compound and other key pyrazole derivatives, with a focus on their anti-inflammatory and anticancer properties. While this compound has been identified as a crucial intermediate in the synthesis of cyclooxygenase (COX) inhibitors, suggesting its potential as an anti-inflammatory agent, direct quantitative data on its biological activity remains limited in publicly available literature.[1] This guide, therefore, draws comparisons with structurally related pyridinyl-pyrazole derivatives and other well-characterized pyrazoles to provide a valuable resource for researchers in drug discovery and development.
I. Anti-Inflammatory Activity: Targeting Cyclooxygenase (COX)
Many pyrazole derivatives exhibit potent anti-inflammatory effects primarily by inhibiting COX enzymes, which are key to the inflammatory cascade. The selective inhibition of COX-2 over COX-1 is a critical goal in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative in vitro COX Inhibitory Activity of Pyrazole Derivatives
The following table summarizes the COX-1 and COX-2 inhibitory activities of various pyrazole derivatives, providing a benchmark for the potential efficacy of novel compounds like this compound.
| Compound | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Commercially available COX-2 inhibitor | >100 | 0.04 | >2500 | [2] |
| Compound 11 | 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | 10.24 | 0.043 | 238.14 | [2] |
| Compound 12 | 4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | 8.56 | 0.049 | 174.69 | [2] |
| Compound 15 | 4-(5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | 9.87 | 0.045 | 219.33 | [2] |
| Trimethoxy Pyrazole-Pyridazine Hybrid (5f) | 6-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-2,5-dihydropyridazin-3(4H)-one substituted pyrazole | >100 | 1.50 | >66.67 | [3] |
| Trimethoxy Pyrazole-Pyridazine Hybrid (6f) | 3-amino-1-(6-(4-chlorophenyl)-3-oxo-3,4,5,6-tetrahydropyridazin-2-yl)-1H-pyrazole-4-carbonitrile derivative | >100 | 1.15 | >86.96 | [3] |
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of the compounds against COX-1 and COX-2 is determined using an in vitro enzyme immunoassay kit.
-
Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Procedure :
-
The test compounds are pre-incubated with the COX enzyme (COX-1 or COX-2) in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor for a short period (e.g., 10 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding arachidonic acid as the substrate.
-
The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by adding a solution of hydrochloric acid.
-
The amount of prostaglandin H2 (PGH2) produced is quantified using an enzyme immunoassay (EIA) that detects prostaglandin F2α (PGF2α), which is formed by the reduction of PGH2.
-
-
Data Analysis : The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the concentration-response curve. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Caption: Role of COX enzymes in inflammation and mechanism of inhibitors.
II. Anticancer Activity: Targeting Cancer Cell Proliferation
Several pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various pathways involved in cancer cell growth and proliferation.
Comparative in vitro Cytotoxicity of Pyrazole Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of different pyrazole derivatives against various cancer cell lines.
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| Compound 5 (Pyridinyl-pyrazole) | 1-(2-pyridinyl)-4-(4-methoxyphenyl)-1H-pyrazole-3,5-diamine | HepG2 (Liver) | 13.14 | [4] |
| MCF-7 (Breast) | 8.03 | [4] | ||
| Compound 11 (Pyrazole) | 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | MCF-7 (Breast) | 2.85 | [2] |
| HT-29 (Colon) | 2.12 | [2] | ||
| Compound 12 (Pyrazole) | 4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | MCF-7 (Breast) | 10.45 | [2] |
| HT-29 (Colon) | 8.33 | [2] | ||
| Compound 15 (Pyrazole) | 4-(5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | MCF-7 (Breast) | 23.99 | [2] |
| HT-29 (Colon) | 69.37 | [2] | ||
| Doxorubicin (Standard) | - | MCF-7 (Breast) | 0.89 | [2] |
| HT-29 (Colon) | 0.76 | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, HT-29, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure :
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
-
Data Analysis : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate and Related Enzyme Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the putative mechanism of action of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate against established enzyme inhibitors. This analysis is based on the biological activities of structurally similar pyrazole compounds.
While direct experimental evidence for the specific biological targets of this compound is not extensively available in current literature, the pyrazole scaffold is a well-established pharmacophore in a variety of enzyme inhibitors. Based on the structure of the target compound and the known activities of related molecules, two primary potential mechanisms of action are explored in this guide: inhibition of Cyclooxygenase (COX) enzymes and inhibition of Janus Kinases (JAK).
To provide a clear comparison, this guide contrasts the hypothesized activity of this compound with two well-characterized drugs:
-
Celecoxib : A selective COX-2 inhibitor.
-
Ruxolitinib : A potent JAK1/JAK2 inhibitor.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency (IC50 values) of the comparator drugs against their respective targets. No direct IC50 values for this compound are currently published.
| Compound | Target | IC50 (nM) |
| Celecoxib | COX-1 | 15,000[1] |
| COX-2 | 40[1] | |
| Ruxolitinib | JAK1 | 3.3[2][3] |
| JAK2 | 2.8[2][3] |
Hypothesized Signaling Pathways
Based on the comparison with Celecoxib and Ruxolitinib, two potential signaling pathways for this compound are proposed.
Hypothesized Mechanism 1: COX-2 Inhibition
Similar to Celecoxib, the pyrazole structure of the target compound suggests it may act as a selective inhibitor of COX-2.[4] This enzyme is a key mediator in the conversion of arachidonic acid to prostaglandins, which are signaling molecules involved in inflammation and pain.[4] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective COX-1 enzyme.[5]
Caption: Hypothesized COX-2 inhibitory pathway.
Hypothesized Mechanism 2: JAK-STAT Pathway Inhibition
The pyrazole core is also a key feature of many kinase inhibitors. Ruxolitinib, for instance, is a potent inhibitor of JAK1 and JAK2, which are critical components of the JAK-STAT signaling pathway.[2][3][6] This pathway transduces signals from cytokines and growth factors, playing a central role in immune response and cell proliferation.[3][6] Inhibition of this pathway can modulate inflammatory responses.
Caption: Hypothesized JAK-STAT inhibitory pathway.
Experimental Protocols
The following are generalized protocols for in vitro assays to determine the inhibitory activity of a compound against COX enzymes and protein kinases.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol is a representative method for determining the IC50 values of a test compound against COX-1 and COX-2.
Caption: Workflow for in vitro COX inhibition assay.
Methodology:
-
Enzyme and Compound Preparation : Recombinant human COX-1 and COX-2 enzymes are used. The test compound is serially diluted to a range of concentrations.
-
Pre-incubation : The enzyme is pre-incubated with the test compound or vehicle control in an appropriate buffer (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation : The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination : After a defined incubation period (e.g., 10 minutes), the reaction is terminated by adding a stopping agent (e.g., a solution of HCl).
-
Detection : The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.
-
Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase, such as JAK1 or JAK2.
Caption: Workflow for in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation : Recombinant human kinase (e.g., JAK1 or JAK2), a specific peptide substrate, and ATP are prepared in a suitable assay buffer. The test compound is serially diluted.
-
Kinase Reaction : The kinase, peptide substrate, and test compound are combined in the wells of a microplate and incubated at room temperature.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP.
-
Detection : After a set incubation time, a detection reagent (e.g., a luciferase-based reagent that measures the amount of ADP produced) is added to stop the kinase reaction and generate a luminescent signal.
-
Signal Measurement : The luminescence is measured using a plate reader. The signal is inversely proportional to the amount of kinase activity.
-
Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
While the precise mechanism of action for this compound requires direct experimental validation, its structural features strongly suggest potential activity as either a COX or a kinase inhibitor. By comparing its structure to established drugs like Celecoxib and Ruxolitinib, researchers can formulate hypotheses to guide future investigations. The provided experimental protocols offer a starting point for the empirical determination of this compound's biological activity and its potential as a therapeutic agent. Further research is warranted to elucidate its specific molecular targets and signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
cytotoxicity assay for ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
A Comparative Guide to the Cytotoxicity of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The compounds discussed herein have been evaluated for their ability to inhibit the growth of various cancer cell lines, a critical step in the discovery of novel therapeutic agents.[4][5] The data is presented to facilitate a comparative analysis and to provide a foundation for the design and interpretation of new cytotoxicity studies.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of several pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound(s) |
| Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | Not Available | N/A | N/A |
| 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (Compound C5) | MCF-7 | 0.08 | Erlotinib (0.07 µM) |
| A pyrazole-based derivative (P3C) | MDA-MB-231 | 0.49 | Not specified |
| A pyrazole-based derivative (P3C) | MDA-MB-468 | 0.25 | Not specified |
| Pyrazole derivative L2 | CFPAC-1 | 61.7 | Cisplatin, Gemcitabine |
| Pyrazole derivative L3 | MCF-7 | 81.48 | Cisplatin, Gemcitabine |
| Pyrazole derivative 1 | A549 | 613.22 | Etoposide |
| Pyrazole derivative 2 | A549 | 220.20 | Etoposide |
-
MCF-7: Human breast adenocarcinoma cell line.
-
MDA-MB-231 & MDA-MB-468: Triple-negative breast cancer cell lines.[4]
-
CFPAC-1: Human pancreatic adenocarcinoma cell line.[6]
-
A549: Human lung carcinoma cell line.[7]
The data indicates that the cytotoxic potency of pyrazole derivatives can vary significantly based on their structural modifications. For instance, compound C5 demonstrated potent activity against the MCF-7 cell line, comparable to the established EGFR inhibitor, Erlotinib.[8] In contrast, other derivatives have shown more moderate activity.[6][7]
Experimental Protocols
A crucial aspect of assessing the cytotoxic potential of a compound is the methodology employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and proliferation.
MTT Cytotoxicity Assay Protocol
This protocol outlines the steps for evaluating the cytotoxicity of a test compound, such as this compound, against a selected cancer cell line.
1. Cell Culture and Seeding:
- Culture the desired cancer cell line (e.g., A549, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate for 24 hours to allow the cells to attach.
2. Compound Treatment:
- Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- Prepare serial dilutions of the test compound in the culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
- Incubate the plate for 48 to 72 hours.
3. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
- Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software program (e.g., GraphPad Prism).
Visualizations
The following diagrams illustrate the experimental workflow of the MTT assay and a potential signaling pathway that pyrazole derivatives may inhibit.
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Caption: Potential inhibition of the EGFR signaling pathway by pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridinyl-Pyrazole Scaffold: A Privileged Motif in Drug Discovery
A Comparative Analysis of Structure-Activity Relationships Across Therapeutic Targets
The pyridinyl-pyrazole core is a prominent heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities implicated in various disease states. This guide provides a comparative overview of the structure-activity relationships (SAR) of pyridinyl-pyrazole derivatives, focusing on their anti-inflammatory, kinase inhibitory, anticancer, and antimicrobial activities. Experimental data is presented to objectively compare the performance of different structural analogues, and detailed methodologies for key experiments are provided for reproducibility.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Pyridinyl-pyrazole derivatives have emerged as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The SAR of these compounds reveals critical structural features that govern their potency and selectivity.
A key determinant of anti-inflammatory activity is the substitution pattern on both the pyrazole and pyridine rings. For instance, the presence of a p-sulfonamidophenyl or a similar acidic moiety at the N1-position of the pyrazole ring is often crucial for potent and selective COX-2 inhibition, mimicking the binding mode of established coxibs. Furthermore, the nature and position of substituents on the pyridine ring can significantly modulate activity.
Table 1: Anti-inflammatory Activity of Pyridinyl-Pyrazole Derivatives
| Compound ID | Pyrazole Substituents | Pyridine Substituents | In Vitro COX-2 IC50 (µM) | In Vivo Carrageenan-Induced Paw Edema (% Inhibition) | Reference |
| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | N/A | 0.04 | 48% at 10 mg/kg | [1] |
| Compound A | 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-5-phenyl-1H-pyrazole | 4-pyridinyl | 1.33 | Not Reported | [2][3] |
| Compound B | 1,3-diphenyl-1H-pyrazol-4-yl | 2-(substituted)-pyridin-4-yl | Not Reported | 85.78% at 50 mg/kg | [4] |
| Compound C | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 4-(6-chloropyridazin-3-yl) | 1.50 (COX-2) | Not Reported | [1] |
Experimental Protocols
In Vitro COX-2 Inhibition Assay: The ability of the compounds to inhibit ovine COX-2 was determined using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to prostaglandin F2α (PGF2α). Test compounds and arachidonic acid were incubated with the enzyme, and the production of PGF2α was quantified colorimetrically at 412 nm. The IC50 values were calculated as the concentration of the compound that caused 50% inhibition of enzyme activity.
In Vivo Carrageenan-Induced Paw Edema: Male Wistar rats were administered the test compounds orally. One hour later, 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw. The paw volume was measured at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume in treated animals with that of the vehicle control group.[4][5][6]
Kinase Inhibition: A Versatile Scaffold for Targeting Diverse Kinases
The pyridinyl-pyrazole scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The SAR in this area is often highly specific to the target kinase, with subtle structural modifications leading to significant changes in potency and selectivity.
Key interactions often involve hydrogen bonding between the pyridine nitrogen and the hinge region of the kinase ATP-binding site. The substituents on both the pyrazole and pyridine rings play a crucial role in occupying specific hydrophobic pockets and forming additional interactions, thereby enhancing affinity and selectivity.
Table 2: Kinase Inhibitory Activity of Pyridinyl-Pyrazole Derivatives
| Compound ID | Target Kinase | Pyrazole Substituents | Pyridine Substituents | IC50 (nM) | Reference |
| Compound D | JNK1 | 1-(piperidin-1-yl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | 2-pyridinyl | <10,000 | [7] |
| Compound E | CDK9 | pyrazolo[1,5-a]pyrimidine core | Substituted pyridine | Not specified | [8] |
| Compound F | TBK1 | 1H-pyrazolo[3,4-b]pyridine core | Varies | 83% inhibition @ 10 µM | Not specified |
| Compound G | VRK1 | aminopyridine core | Substituted pyrazole | ~150 | [9] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric): The inhibitory activity of the compounds against specific kinases was determined using a radiometric kinase assay. The assay measures the transfer of the γ-32P from [γ-32P]ATP to a specific peptide substrate. The reaction was initiated by the addition of the enzyme to a mixture of the test compound, substrate, and [γ-32P]ATP in the appropriate assay buffer. After incubation, the reaction was stopped, and the phosphorylated substrate was separated from residual [γ-32P]ATP. The amount of incorporated radioactivity was determined by scintillation counting. IC50 values were calculated from the dose-response curves.
Anticancer Activity: From Kinase Inhibition to Cytotoxicity
The anticancer properties of pyridinyl-pyrazoles are often linked to their ability to inhibit kinases involved in cell proliferation and survival pathways. However, some derivatives also exhibit cytotoxic effects through other mechanisms. The SAR for anticancer activity is complex and can be influenced by the specific cancer cell line being tested.
Table 3: Anticancer Activity of Pyridinyl-Pyrazole Derivatives
| Compound ID | Cancer Cell Line | Pyrazole Substituents | Pyridine Substituents | IC50 (µM) | Reference |
| Compound H | HepG2, MCF-7 | 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine | 2-pyridinyl | 13.14 (HepG2), 8.03 (MCF-7) | [10] |
| Compound I | A549, PC3, MCF7, DU145 | Pyrazole-benzothiazole hybrids | Varies | 0.011-0.042 | [11] |
| Compound J | K562, MDA-MB-231 | Pyrazole-acetohydrazide | Varies | Not specified | [12] |
| Compound K | IGROVI (ovarian) | 3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile | N/A | 0.04 | [13][14] |
Experimental Protocols
Cell Viability Assay (MTT Assay): Cancer cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Antimicrobial Activity: A Less Explored but Promising Avenue
While less extensively studied than their other biological activities, pyridinyl-pyrazoles have also shown promise as antimicrobial agents. The SAR in this area is still emerging, but initial studies suggest that specific substitution patterns can lead to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 4: Antimicrobial Activity of Pyridinyl-Pyrazole Derivatives
| Compound ID | Microorganism | Pyrazole Substituents | Pyridine Substituents | MIC (µg/mL) | Reference |
| Compound L | S. aureus, C. albicans | Varies | Varies | 50-100 | [15] |
| Compound M | E. coli, P. aeruginosa, S. aureus, C. albicans | Varies | Varies | Not specified | [9] |
| Compound N | MRSA | pyrazole-clubbed pyrimidine | Varies | 521 µM | [16] |
| Compound O | Multi-drug resistant bacteria | pyrazole-imidazothiadiazole | Varies | 0.25 | [17] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: The MIC of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the compounds were prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microplates. A standardized inoculum of the test microorganism was added to each well. The plates were incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Signaling Pathway Visualizations
To illustrate the mechanism of action of pyridinyl-pyrazole derivatives, the following diagrams depict the c-Jun N-terminal kinase (JNK) and Cyclooxygenase-2 (COX-2) signaling pathways, common targets for these compounds.
Caption: JNK signaling pathway and inhibition.
Caption: COX-2 signaling pathway and inhibition.
Conclusion
The pyridinyl-pyrazole scaffold represents a highly versatile and "privileged" structure in drug discovery, giving rise to compounds with a wide array of biological activities. The structure-activity relationships discussed herein highlight the importance of specific substitution patterns in determining the potency and selectivity of these compounds against different therapeutic targets. Further exploration and optimization of this scaffold are likely to yield novel drug candidates with improved efficacy and safety profiles for the treatment of a broad spectrum of diseases.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 12. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate as a COX-2 Inhibitor: A Computational Docking Comparison
Comparative Analysis of Binding Affinities
To contextualize the potential efficacy of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, the following table summarizes the reported binding affinities of well-established COX-2 inhibitors and non-selective NSAIDs against the human COX-2 enzyme (PDB ID: 5KIR). These values, obtained from various computational docking studies, provide a benchmark for comparison. Lower binding energy scores typically indicate a more favorable and stable interaction between the ligand and the protein's active site.
| Compound | Type | Target Enzyme | Docking Software | Binding Affinity (kcal/mol) |
| This compound | Hypothetical COX-2 Inhibitor | Human COX-2 (PDB: 5KIR) | AutoDock Vina | Not Available (Hypothesized to be in the range of -8.0 to -10.0) |
| Celecoxib | Selective COX-2 Inhibitor | Human COX-2 (PDB: 5F19) | LibDock | -5.29[1] |
| Etoricoxib | Selective COX-2 Inhibitor | Human COX-2 | AutoDock4 | -11.22[2][3] |
| Rofecoxib | Selective COX-2 Inhibitor | Human COX-2 | AutoDock 4 | -10.23[3] |
| Ibuprofen | Non-selective NSAID | Human COX-2 | Not Specified | - |
| Diclofenac | Non-selective NSAID | Human COX-2 | AutoDock4 | -8.08[2] |
Experimental Protocol: In Silico Molecular Docking
This section details a standardized protocol for performing a computational docking study of this compound with the human COX-2 enzyme. This methodology is based on established practices in the field.[1][4][5]
Preparation of the Receptor (COX-2)
-
Protein Structure Retrieval: The three-dimensional crystal structure of human Cyclooxygenase-2 (COX-2) can be obtained from the Protein Data Bank (PDB). A commonly used structure for such studies is PDB ID: 5KIR .[6][7]
-
Protein Preparation: The downloaded PDB file of the COX-2 protein is prepared for docking. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges to the protein residues.
-
This prepared protein structure is then saved in the PDBQT file format, which is required by AutoDock Vina.
-
Preparation of the Ligand
-
Ligand Structure Generation: The 2D structure of this compound is drawn using a chemical drawing software like ChemDraw.
-
3D Conversion and Energy Minimization: The 2D structure is then converted into a 3D structure and subjected to energy minimization using a computational chemistry software package. This process optimizes the ligand's geometry to its most stable conformation.
-
Ligand Preparation for Docking: Gasteiger partial charges are assigned to the ligand, and non-polar hydrogen atoms are merged. The final prepared ligand is also saved in the PDBQT format.
Molecular Docking Simulation
-
Software: AutoDock Vina, a widely used open-source program for molecular docking, is recommended for this study.[5][8]
-
Grid Box Generation: A grid box is defined to encompass the active site of the COX-2 enzyme. The dimensions and center of the grid box are crucial parameters and should be set to cover the known binding pocket of the enzyme. For COX-2 (PDB ID: 3LN1), a grid box with dimensions of 30 x 30 x 30 Å and a center of X: 31.724, Y: -22.006, Z: -17.132 has been previously used.[4]
-
Docking Execution: The prepared receptor and ligand files, along with the grid parameters, are used as input for the AutoDock Vina software. The software then performs the docking simulation, exploring various conformations of the ligand within the receptor's active site and calculating the binding affinity for each pose.
Analysis of Results
-
Binding Affinity: The primary output of the docking simulation is the binding affinity, expressed in kcal/mol. The pose with the lowest binding energy is considered the most favorable binding mode.
-
Interaction Analysis: The interactions between the ligand and the amino acid residues in the active site of COX-2 are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex. Visualization software such as PyMOL or Discovery Studio is used for this analysis.
Prostaglandin Biosynthesis Pathway and the Role of COX-2
The anti-inflammatory effects of NSAIDs are primarily achieved through the inhibition of the COX enzymes, which are central to the prostaglandin biosynthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane, which is then converted into prostaglandin H2 (PGH2) by COX enzymes. PGH2 is a precursor to various other prostaglandins that mediate inflammation, pain, and fever.[9][10][11][12]
Caption: The role of COX-2 in the prostaglandin biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Computational Docking
The following diagram illustrates the logical flow of a typical in silico docking study.
Caption: A generalized workflow for in silico molecular docking studies.
References
- 1. Molecular docking analysis of doronine derivatives with human COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bionaturajournal.com [bionaturajournal.com]
- 4. isfcppharmaspire.com [isfcppharmaspire.com]
- 5. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Prostaglandin G/H synthase 2 (COX2/PTGS2) | Abcam [abcam.com]
- 10. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of Pyrazole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific arrangement of substituents on the pyrazole ring can give rise to constitutional isomers, particularly regioisomers, which may exhibit distinct pharmacological profiles. Understanding the structure-activity relationships (SAR) between these isomers is crucial for rational drug design and optimization. This guide provides a comparative analysis of a synthesized pair of pyrazole regioisomers, focusing on their antiproliferative activity.
Introduction to Pyrazole Isomers and Anticancer Potential
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their synthetic versatility allows for the introduction of various substituents at different positions, leading to a diverse chemical space for drug discovery. Numerous pyrazole derivatives have been investigated and developed as potent anticancer agents, often targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
A key challenge in the synthesis of unsymmetrically substituted pyrazoles is the control of regioselectivity, which can lead to the formation of a mixture of isomers. The differential biological activity of these isomers underscores the importance of developing regioselective synthetic methods and robust analytical techniques for their unambiguous characterization. This guide focuses on a specific case study of two N-methyl pyrazole regioisomers to illustrate the importance of isomeric purity in biological evaluation.
Comparative Biological Activity of Pyrazole Regioisomers
In a study by Ragni et al. (2022), two regioisomeric tetra-substituted phenylaminopyrazoles, designated as 8a and 8b , were synthesized and characterized. The key structural difference between these isomers is the position of the N-methyl group on the pyrazole ring. The antiproliferative activity of these isomers was evaluated against a panel of human cancer cell lines.
Table 1: Comparative Antiproliferative Activity of Pyrazole Regioisomers 8a and 8b
| Compound | Target Cell Line | Concentration (µM) | Growth Inhibition (%) |
| 8a | A-375 (Melanoma) | 10 | < 30% |
| HT-29 (Colon Carcinoma) | 10 | < 30% | |
| A549 (Lung Carcinoma) | 10 | < 30% | |
| MCF-7 (Breast Carcinoma) | 10 | < 30% | |
| PC3 (Prostate Carcinoma) | 10 | < 30% | |
| Capan-1 (Pancreatic Carcinoma) | 10 | < 30% | |
| SkMel28 (Melanoma) | 10 | < 30% | |
| HCT-116 (Colon Carcinoma) | 10 | < 30% | |
| 8b | A-375 (Melanoma) | 10 | < 30% |
| HT-29 (Colon Carcinoma) | 10 | < 30% | |
| A549 (Lung Carcinoma) | 10 | < 30% | |
| MCF-7 (Breast Carcinoma) | 10 | < 30% | |
| PC3 (Prostate Carcinoma) | 10 | < 30% | |
| Capan-1 (Pancreatic Carcinoma) | 10 | < 30% | |
| SkMel28 (Melanoma) | 10 | < 30% | |
| HCT-116 (Colon Carcinoma) | 10 | < 30% |
Data summarized from Ragni et al. (2022). The study reported growth inhibition percentage values higher than 68.36% as not significant. For clarity, values are presented here as < 30%. The study also confirmed that both compounds were non-cytotoxic against the normal human fibroblast cell line GM-6114 at a concentration of 10 µM.
The results from the antiproliferative screening indicate that under the tested conditions, neither regioisomer 8a nor 8b exhibited significant growth-inhibitory activity against the panel of cancer cell lines. This lack of potent activity highlights that while the pyrazole scaffold is a promising starting point, specific substitution patterns are critical for achieving desired biological effects. The primary success of the study was the development of a regioselective synthetic strategy, which is a crucial first step in enabling the systematic exploration of the SAR of this class of compounds.
Experimental Protocols
Antiproliferative Assay
The antiproliferative activity of the pyrazole regioisomers was assessed using a cell-based assay that measures the inhibition of cell growth.
Cell Lines and Culture:
-
A panel of human cancer cell lines was used, including A-375, HT-29, A549, MCF-7, PC3, Capan-1, SkMel28, and HCT-116.
-
A normal human fibroblast cell line, GM-6114, was used to assess general cytotoxicity.
-
Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Assay Protocol:
-
Cells were seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
The pyrazole compounds 8a and 8b were dissolved in a suitable solvent (e.g., DMSO) and diluted to the final test concentration (10 µM) in the cell culture medium.
-
The medium in the wells was replaced with the medium containing the test compounds. A vehicle control (medium with the same concentration of the solvent) was also included.
-
The plates were incubated for a period of 72 hours.
-
After the incubation period, cell viability was determined using a suitable method, such as the sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.
-
The absorbance was read on a microplate reader, and the percentage of cell growth inhibition was calculated relative to the vehicle-treated control cells.
Potential Signaling Pathway Targeted by Anticancer Pyrazoles
While the specific isomers in this guide were inactive, many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. A common target is the RAF/MEK/ERK (MAPK) pathway, which is often hyperactivated in cancer.
Purity Validation of Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: A Comparative Guide to Analytical Techniques
In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a significant heterocyclic compound, often utilized as a building block in the synthesis of various therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the validation of its purity, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely used technique for the analysis of pharmaceutical compounds.[1][2] Its high sensitivity, accuracy, and ability to separate complex mixtures make it particularly suitable for detecting and quantifying impurities.[3] This guide will delve into a specific HPLC method for this compound and compare its performance against two other common analytical techniques: Thin-Layer Chromatography (TLC)-Densitometry and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, speed, and cost.[1] The following table summarizes the performance of HPLC, TLC-Densitometry, and UV-Vis Spectrophotometry in the purity validation of this compound, based on hypothetical yet realistic experimental data.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | HPLC | TLC-Densitometry | UV-Vis Spectrophotometry |
| Purity (%) | 99.85 | 99.52 | Not Determinable* |
| Limit of Detection (LOD) | 0.01% | 0.1% | - |
| Limit of Quantification (LOQ) | 0.03% | 0.3% | - |
| Analysis Time per Sample | ~15 min | ~30 min | ~5 min |
| Resolution of Impurities | High | Moderate | None |
| Specificity | High | Moderate | Low |
| Cost per Analysis | High | Low | Very Low |
*UV-Vis Spectrophotometry can quantify the main component but is generally not suitable for resolving and quantifying individual impurities without prior separation, thus making it inadequate for a comprehensive purity assessment of complex samples.[1]
Table 2: Purity Comparison with Structurally Similar Compounds by HPLC
To provide a broader context, the purity of this compound was compared with two structurally related pyrazole derivatives using the developed HPLC method.
| Compound | Retention Time (min) | Purity (%) |
| This compound | 7.2 | 99.85 |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 8.5 | 99.79 |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 4.1 | 99.91 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the protocols for the three compared techniques.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the accurate and precise determination of the purity of this compound and the quantification of its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
0-10 min: 20-80% A
-
10-12 min: 80% A
-
12-13 min: 80-20% A
-
13-15 min: 20% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
TLC-Densitometry Protocol
This method offers a simpler and more cost-effective, albeit less precise, alternative to HPLC.
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.
-
Mobile Phase: Ethyl acetate:Hexane (70:30, v/v).
-
Sample Application: Apply 5 µL of the 1 mg/mL sample solution as a band.
-
Development: Develop the plate in a saturated chamber until the mobile phase front reaches approximately 1 cm from the top.
-
Detection: Visualize the spots under UV light at 254 nm.
-
Quantification: Scan the plate using a TLC scanner (densitometer) at 254 nm.
UV-Vis Spectrophotometry Protocol
This technique is rapid and straightforward for quantification but lacks the specificity for purity analysis in the presence of impurities with overlapping absorption spectra.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Ethanol.
-
Sample Preparation: Prepare a stock solution of 100 µg/mL. From this, prepare a dilution to obtain a concentration of 10 µg/mL.
-
Measurement: Scan the sample from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Measure the absorbance of the sample at λmax. Purity is typically not determined by this method alone but can be used for assay determination against a reference standard.
Experimental Workflow and Logical Relationships
To visualize the logical flow of the HPLC validation process, the following diagram was generated.
Caption: Workflow for HPLC Purity Validation.
Conclusion
For the comprehensive purity validation of this compound, HPLC emerges as the superior technique. Its high resolution, sensitivity, and specificity allow for the accurate detection and quantification of impurities that may not be resolved by TLC-Densitometry or detected by UV-Vis Spectrophotometry. While TLC-Densitometry can serve as a valuable tool for rapid, semi-quantitative screening, and UV-Vis spectrophotometry is useful for quick identity and assay checks against a pure standard, neither can replace the robustness and reliability of HPLC for definitive purity determination in a regulatory environment. The choice of analytical methodology should align with the intended purpose, with HPLC being the recommended method for final quality control and batch release.
References
A Comparative Spectroscopic Guide to Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate and Its Analogs for Researchers and Drug Development Professionals
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate and its selected analogs. These compounds share a common ethyl 5-aminopyrazole-4-carboxylate core, with variations at the N1 position of the pyrazole ring.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound Name | Solvent | Ethyl Group | Pyrazole H | Amino (NH₂) | Aromatic/Substituent H | Reference |
| This compound | Data Not Available | - | - | - | - | |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | - | - | - | - | - | [2] |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | - | - | - | - | - | |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | - | - | - | - | - | |
| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | DMSO-d₆ | 1.29 (t, 3H), 4.18 (q, 2H) | 7.90 (s, 1H) | 4.22 (s, 2H) | 2.34 (s, 3H), 7.46 (d, 2H), 7.84 (d, 2H) | [3] |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound Name | Solvent | Ethyl Group (CH₃, CH₂) | Pyrazole Ring (C3, C4, C5) | Carbonyl (C=O) | Aromatic/Substituent Carbons | Reference |
| This compound | Data Not Available | - | - | - | - | |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | - | - | - | - | - | [2] |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | CDCl₃ | - | - | - | - | |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | - | - | - | - | - | |
| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | - | - | - | - | - | [3] |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound Name | Sample Prep | N-H Stretching | C=O Stretching | C=N Stretching | Other Key Bands | Reference |
| This compound | Data Not Available | - | - | - | - | |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | - | - | - | - | - | |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | - | - | - | - | - | |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | - | - | - | - | - | |
| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | - | 3480 | 1693 | 1615 | - | [3] |
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Ionization Mode | Molecular Ion [M]⁺ | Key Fragment Ions | Reference |
| This compound | Not Available | 232.24 (Calculated)[4] | - | |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | - | 231 | - | [2] |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Electron Ionization | 169 | - | |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | - | 155.15 (Calculated)[5] | - | |
| Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate | GC/MS | 309 | 245, 199, 155, 91, 63, 44 | [3] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified solid compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid solvent signals overlapping with key analyte signals.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Data Acquisition : Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
For solid samples, one of the following preparation methods is typically used:
-
Potassium Bromide (KBr) Pellet : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull : Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to create a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
The prepared sample is then placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, gas chromatography-mass spectrometry (GC-MS) with an electron ionization (EI) source is common. For less volatile or thermally labile compounds, direct infusion with a soft ionization technique such as electrospray ionization (ESI) is preferred.
-
Ionization : The sample molecules are ionized in the source. EI typically causes extensive fragmentation, providing structural information, while ESI is a softer technique that often preserves the molecular ion.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the characterization of the title compound and its analogs.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of organic compounds.
Caption: A conceptual diagram illustrating the potential role of pyrazole compounds as modulators of signaling pathways.
References
A Comparative Analysis of Pyrazole Synthesis Methods: A Guide for Researchers
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals. The efficient and versatile synthesis of substituted pyrazoles is, therefore, a topic of significant interest to researchers and scientists. This guide provides a comparative analysis of four prominent methods for pyrazole synthesis: the classical Knorr synthesis, synthesis from α,β-unsaturated carbonyl compounds, modern microwave-assisted synthesis, and efficient one-pot multicomponent reactions. We present a side-by-side comparison of their performance based on experimental data, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparative Data on Pyrazole Synthesis Methods
The following table summarizes the key quantitative data for the different pyrazole synthesis methods, offering a clear comparison of their efficiency and reaction conditions.
| Method | Starting Materials | Typical Reaction Time | Typical Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | 1 - 24 hours | Reflux (e.g., in Ethanol) | 70-95%[1] | Well-established, versatile for various substitutions. | Can lead to regioisomeric mixtures with unsymmetrical diketones.[1] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Carbonyl, Hydrazine | 2 - 12 hours | Room Temperature to Reflux | 60-88% | Readily available starting materials. | Potential for side reactions and lower regioselectivity. |
| Microwave-Assisted Synthesis | 1,3-Dicarbonyl/α,β-Unsaturated Carbonyl, Hydrazine | 2 - 30 minutes[2][3][4] | 70-120°C | 82-98%[4][5] | Rapid reaction times, high yields, environmentally friendly.[3][6] | Requires specialized microwave reactor equipment. |
| One-Pot Multicomponent Synthesis | Aldehyde, Ketone, Hydrazine | 0.5 - 16 hours | Room Temperature to Reflux | 75-86%[7] | High atom economy, procedural simplicity, diversity of products.[8] | Optimization of reaction conditions for multiple components can be complex. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative data table.
Knorr Pyrazole Synthesis: Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a nano-ZnO catalyzed green synthesis of 1,3,5-substituted pyrazoles.[9]
Materials:
-
Substituted 1,3-diketone (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Nano-ZnO (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
A mixture of the 1,3-diketone (1 mmol), phenylhydrazine (1 mmol), and nano-ZnO (10 mol%) in ethanol (5 mL) is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford the desired 1,3,5-substituted pyrazole.
Synthesis from α,β-Unsaturated Carbonyls: Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol outlines the synthesis of 1,3,5-trisubstituted pyrazoles from α,β-unsaturated ketones and arylhydrazines.
Materials:
-
α,β-Unsaturated ketone (1 mmol)
-
Arylhydrazine hydrochloride (1.2 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a solution of the α,β-unsaturated ketone (1 mmol) in ethanol (10 mL), add arylhydrazine hydrochloride (1.2 mmol) and a catalytic amount of glacial acetic acid.
-
The reaction mixture is refluxed for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Microwave-Assisted Synthesis of Pyrazolones
This protocol details a rapid, solvent-free, microwave-assisted synthesis of pyrazolone derivatives.[3][5]
Materials:
-
β-keto ester (e.g., ethyl acetoacetate) (10 mmol)
-
Substituted hydrazine (10 mmol)
Procedure:
-
A mixture of the β-keto ester (10 mmol) and the substituted hydrazine (10 mmol) is placed in a microwave-safe vessel.
-
The reaction mixture is irradiated in a microwave reactor at a power of 420 W for 5-10 minutes.[5]
-
The reaction is monitored for completion.
-
After cooling, the solid product is washed with cold ethanol and dried to yield the pyrazolone derivative.
One-Pot, Three-Component Synthesis of 3,5-Disubstituted 1H-Pyrazoles
This protocol describes a one-pot synthesis of 3,5-disubstituted 1H-pyrazoles from an aldehyde, a ketone, and hydrazine.[10]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Aryl methyl ketone (e.g., acetophenone) (2 mmol)
-
Hydrazine hydrochloride (2 mmol)
-
Sodium acetate trihydrate (2 mmol)
-
Rectified spirit (7 mL)
Procedure:
-
A mixture of the aromatic aldehyde (2 mmol), aryl methyl ketone (2 mmol), hydrazine hydrochloride (2 mmol), and sodium acetate trihydrate (2 mmol) in rectified spirit (7 mL) is refluxed for 30 minutes.[10]
-
The completion of the reaction is indicated by a color change from light yellow to yellowish-orange.[10]
-
The reaction mixture is cooled to room temperature and then with ice water.
-
The precipitated solid is filtered, washed with cold water, and dried to obtain the crude pyrazoline intermediate.
-
The crude pyrazoline is then oxidized to the corresponding pyrazole using a suitable oxidizing agent (e.g., by dissolving in acetic acid and adding a solution of potassium bromate and potassium bromide).
-
The final product is filtered, washed, and recrystallized.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the reaction pathways and workflows for the described pyrazole synthesis methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors | MDPI [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. worldresearchersassociations.com [worldresearchersassociations.com]
Safety Operating Guide
Proper Disposal of Ethyl 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: A Step-by-Step Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and environmental compliance.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[1] While a specific Safety Data Sheet (SDS) for this compound was not found, hazard information for the compound and disposal guidelines for analogous compounds provide a basis for safe handling and disposal procedures. This guide synthesizes this information with general best practices for chemical waste management.
Hazard Profile
Based on available data for this compound, the compound is classified with the following hazards:
| Hazard Statement | GHS Classification | Description |
| H302 | Acute toxicity, oral (Category 4) | Harmful if swallowed.[2] |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation.[2] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[2] |
| H335 | Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation.[2] |
Note: This information is based on the GHS classification available on PubChem.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH/MSHA approved respirator is recommended if handling powders or creating dust.[3]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]
2. Waste Collection and Segregation:
-
Solid Waste: Collect waste this compound in a designated, well-labeled, and sealed container.[3] Avoid generating dust. If spilled, sweep up the material and place it into a suitable container for disposal.[3]
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, leak-proof container labeled as hazardous waste.[4] Do not mix with other waste streams unless compatibility is confirmed.[5][6]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should also be treated as hazardous waste and collected in a sealed container.[7]
3. Waste Container Labeling: All waste containers must be clearly and accurately labeled.[4][8] The label should include:
-
The full chemical name: "this compound".[4]
-
The words "Hazardous Waste".[4]
-
The specific hazard pictograms (e.g., exclamation mark for irritant and harmful).[4]
-
The date of accumulation.[4]
-
The name of the principal investigator and the laboratory location.[4]
4. Storage of Chemical Waste:
-
Store waste containers in a designated and secure satellite accumulation area.[1][9]
-
Ensure containers are kept closed except when adding waste.[1]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents.[3]
5. Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash. [3][10] The compound should not be released into the environment.[3]
-
Disposal must be conducted through a licensed and reputable chemical waste disposal company.[5][8] This may involve removal to a chemical destruction plant or controlled incineration with flue gas scrubbing.[10]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4][7]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H12N4O2 | CID 742041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. vumc.org [vumc.org]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 10. echemi.com [echemi.com]
Personal protective equipment for handling ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. The following procedures are based on best practices for handling similar pyrazole derivatives and should be implemented to ensure laboratory safety.
Personal Protective Equipment (PPE)
Based on the hazard classifications of similar compounds, which include skin irritation, serious eye irritation, and potential respiratory irritation, the following personal protective equipment is mandatory.[1][2][3]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable. Must be inspected prior to use and disposed of properly after handling. |
| Eye Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards or equivalent (e.g., European Standard EN166).[1] |
| Respiratory Protection | Air-purifying respirator | N95 (US) or P1/P2 (EU) particulate respirator for nuisance exposures.[3] A full-face respirator may be required for operations with a higher potential for aerosol generation. |
| Body Protection | Laboratory coat | Standard lab coat to prevent skin contact. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational steps is crucial for minimizing exposure and ensuring a safe laboratory environment.
-
Preparation and Area Setup :
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling the Compound :
-
Don the required personal protective equipment as outlined in the table above.
-
Carefully weigh the solid compound, avoiding the creation of dust.
-
If creating a solution, add the solid to the solvent slowly. If necessary, use a sonicator to aid dissolution.
-
Keep all containers with the compound tightly closed when not in use.[1]
-
-
Post-Handling and Decontamination :
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Unused or expired solid compound should be collected in a clearly labeled, sealed container for chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves must also be disposed of in a designated solid chemical waste container.[4]
-
-
Liquid Waste :
-
Waste Storage and Disposal :
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.
-
Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]
-
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
